Benzimidazole derivative 1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H40N4O2 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
1-[2-tert-butyl-1-(cyclohexylmethyl)benzimidazole-5-carbonyl]-N-cyclopropylpiperidine-4-carboxamide |
InChI |
InChI=1S/C28H40N4O2/c1-28(2,3)27-30-23-17-21(9-12-24(23)32(27)18-19-7-5-4-6-8-19)26(34)31-15-13-20(14-16-31)25(33)29-22-10-11-22/h9,12,17,19-20,22H,4-8,10-11,13-16,18H2,1-3H3,(H,29,33) |
InChI Key |
UNNYHANBNOQKCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(N1CC3CCCCC3)C=CC(=C2)C(=O)N4CCC(CC4)C(=O)NC5CC5 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzimidazole Derivatives
Conventional Synthetic Routes to the Benzimidazole (B57391) Nucleus
Traditional methods for the synthesis of the benzimidazole core have been well-established for over a century and continue to be widely employed. These routes typically involve the cyclization of ortho-substituted benzene (B151609) derivatives.
Condensation Reactions Utilizing ortho-Phenylenediamines and Various Carbonyl Compounds or Carboxylic Acid Derivatives
The most prevalent and versatile approach to the benzimidazole skeleton is the condensation of an ortho-phenylenediamine with a suitable one-carbon electrophile. This strategy, broadly categorized into the Phillips-Ladenburg and Weidenhagen syntheses, offers a straightforward route to a diverse array of 2-substituted benzimidazoles.
The Phillips-Ladenburg synthesis involves the reaction of o-phenylenediamines with carboxylic acids or their derivatives, such as esters, anhydrides, or acid chlorides, typically under acidic conditions and with heating. sioc-journal.cn The reaction generally proceeds well with aliphatic carboxylic acids, while aromatic carboxylic acids may require higher temperatures, sometimes in sealed vessels, to achieve good yields. vinhuni.edu.vn A variety of catalysts and reaction conditions have been developed to optimize this transformation. For instance, the condensation of o-phenylenediamine (B120857) with various aromatic carboxylic acids has been effectively catalyzed by ammonium (B1175870) chloride in ethanol (B145695) at 80–90 °C, affording yields ranging from 72% to 90%. pcbiochemres.com Another example involves the reaction of 4-methyl-1,2-phenylenediamine with formic acid in the presence of zinc oxide nanoparticles at 70 °C, producing 5-methyl-1H-benzimidazole in 94% yield. pcbiochemres.com
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
| o-Phenylenediamine | Benzoic acid | NH4Cl, EtOH, 80-90°C | 2-Phenyl-1H-benzimidazole | 75.08 | pcbiochemres.com |
| o-Phenylenediamine | 2-Chlorobenzoic acid | NH4Cl, EtOH, 80-90°C | 2-(2-Chlorophenyl)-1H-benzimidazole | 90.08 | pcbiochemres.com |
| 4-Methyl-1,2-phenylenediamine | Formic acid | ZnO nanoparticles, 70°C | 5-Methyl-1H-benzimidazole | 94 | pcbiochemres.com |
| o-Phenylenediamine | 4-Aminobenzoic acid | Polyphosphoric acid, xylene, reflux | 2-(4-Aminophenyl)-1H-benzimidazole | 51 | pcbiochemres.com |
The Weidenhagen synthesis utilizes aldehydes or ketones as the carbonyl component. nih.gov This reaction often requires an oxidizing agent to convert the initially formed dihydrobenzimidazole intermediate to the aromatic benzimidazole product. nih.gov Copper(II) salts, such as copper acetate (B1210297), are commonly employed for this purpose. pcbiochemres.com For example, the reaction of 1,2-diaminobenzene with various aldehydes in the presence of a bivalent copper salt can produce 2-substituted benzimidazoles in yields of 83-90%. pcbiochemres.com More contemporary modifications of this reaction have explored a range of catalysts and conditions to improve efficiency and selectivity. For instance, the condensation of o-phenylenediamine with aldehydes can be achieved in high yields using catalysts such as Cu(OH)2 in methanol (B129727) at room temperature or lanthanum chloride in acetonitrile. pcbiochemres.com
| Reactant 1 | Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
| 1,2-Diaminobenzene | Phenylglyoxal | Copper(II) acetate | 83-88 | pcbiochemres.com |
| o-Phenylenediamine | 4-Chlorobenzaldehyde | tert-Butyl nitrite, THF, 25°C | 80 | pcbiochemres.com |
| o-Phenylenediamine | 3,4,5-Trimethoxybenzaldehyde | Lanthanum chloride, acetonitrile | 85-95 | pcbiochemres.com |
| o-Phenylenediamine | Various aromatic aldehydes | Cu(OH)2, CH3OH, room temp. | High | pcbiochemres.com |
Cyclization Reactions from Related Heterocyclic Precursors (e.g., Quinoxaline, Triazole Derivatives)
An alternative strategy for the synthesis of benzimidazoles involves the rearrangement or cyclization of other heterocyclic systems. Quinoxaline derivatives, for instance, can undergo ring contraction to afford benzimidazoles. rsc.org This transformation, often acid-catalyzed, provides a route to specific benzimidazole derivatives that may be less accessible through direct condensation methods. rsc.org For example, certain quinoxalin-2(1H)-one derivatives can rearrange under acidic conditions to yield 2-substituted benzimidazoles in nearly quantitative yields. rsc.org
The synthesis of benzimidazole-triazole hybrids is another notable example where cyclization from a heterocyclic precursor is employed. These hybrid molecules often exhibit enhanced biological activities. nih.govacs.org The synthesis typically involves the construction of a triazole ring onto a pre-existing benzimidazole scaffold or vice versa, often utilizing click chemistry principles like the Huisgen 1,3-dipolar cycloaddition. nih.gov
Synthesis from 2-Nitroaniline (B44862), Aniline (B41778), ortho-Anilinic Amidines, and ortho-Aminoaryl Ketones
Benzimidazoles can also be synthesized from starting materials other than o-phenylenediamines. 2-Nitroanilines are common precursors, where the synthesis involves a reductive cyclization. pcbiochemres.comorganic-chemistry.orgrsc.org A one-pot reaction can be performed where the nitro group is reduced in situ to an amino group, which then condenses with a carbonyl compound or its equivalent. pcbiochemres.comresearchgate.net For example, 2-nitroaniline can react with various aldehydes in the presence of a reducing agent like sodium dithionite (B78146) (Na2S2O4) or a combination of zinc powder and sodium bisulfite (Zn/NaHSO3) in water to yield 2-substituted benzimidazoles. pcbiochemres.comresearchgate.netsemanticscholar.orgorganic-chemistry.org Another approach involves the use of formic acid and iron powder with an ammonium chloride additive to facilitate both the reduction of the nitro group and the subsequent cyclization. organic-chemistry.org
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| 2-Nitroaniline, Benzaldehyde | Zn/NaHSO3, Water | 100°C | 2-Phenyl-1H-benzimidazole | Good to excellent | pcbiochemres.com |
| 2-Nitroaniline, Formic Acid | Fe powder, NH4Cl | - | 2H-Benzimidazole | High | organic-chemistry.orgrsc.org |
| 2-Nitroaniline, Benzylamine | Co or Fe catalyst | Solvent-free | 2-Aryl benzimidazoles | Good | organic-chemistry.org |
While direct synthesis from aniline is less common, multi-step sequences starting from aniline derivatives can lead to benzimidazoles. For instance, an aniline can be functionalized at the ortho position with a group that can be converted to an amine, followed by cyclization. A copper-catalyzed oxidative cross-coupling of anilines, primary alkyl amines, and sodium azide (B81097) provides a domino reaction sequence leading to benzimidazoles. organic-chemistry.org
Ortho-Anilinic amidines serve as excellent precursors for benzimidazole synthesis through intramolecular N-arylation. organic-chemistry.org This cyclization can be mediated by a base, such as potassium hydroxide (B78521) in DMSO at elevated temperatures, to furnish diversely substituted benzimidazoles in good yields. organic-chemistry.org Another approach involves the oxidative C-H amination of N''-aryl-N'-tosylamidines using iodobenzene (B50100) as a catalyst and m-chloroperoxybenzoic acid (mCPBA) as the terminal oxidant at room temperature. organic-chemistry.org
The synthesis of benzimidazoles from ortho-aminoaryl ketones represents a valuable, though less commonly cited, synthetic route. This method typically involves the reaction of the o-aminoaryl ketone with a suitable reagent that provides the remaining nitrogen and carbon atoms of the imidazole (B134444) ring, followed by cyclization. For instance, the reaction of an o-aminoaryl ketone with an isocyanate can lead to a urea (B33335) intermediate, which upon intramolecular cyclization, can form a benzimidazolone derivative. Subsequent chemical modifications can then lead to the desired benzimidazole.
Green Chemistry Approaches in Benzimidazole Synthesis
In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies for benzimidazoles. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netmdpi.comnih.govresearchgate.net The application of microwave irradiation to benzimidazole synthesis has been extensively explored, providing rapid and efficient access to a wide range of derivatives. rsc.orgorganic-chemistry.orgmdpi.com
Microwave heating has been successfully applied to the classical condensation of o-phenylenediamines with both carboxylic acids and aldehydes. organic-chemistry.orgsemanticscholar.org For example, the reaction of o-phenylenediamine with various carboxylic acids can be efficiently catalyzed by polyphosphoric acid (PPA) under solvent-free microwave irradiation, significantly reducing reaction times. organic-chemistry.org Similarly, the condensation with aldehydes can be performed under microwave conditions, often in the absence of a solvent or in environmentally benign solvents like water. organic-chemistry.orgresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Time | Yield (%) | Reference |
| o-Phenylenediamine | Carboxylic Acids | PPA, Microwave, Solvent-free | 6-8 min | Good | organic-chemistry.org |
| o-Phenylenediamine | Aromatic Aldehydes | Zirconium oxychloride, Microwave, Solvent-free | Short | Good | organic-chemistry.org |
| N-phenyl-o-phenylenediamine | Benzaldehyde | Er(OTf)3 (1 mol%), Microwave, Solvent-free | 5 min | 99.9 | pcbiochemres.com |
| o-Phenylenediamine | Various Aldehydes | NH4Cl, Water, Microwave | - | Good | organic-chemistry.org |
The benefits of microwave-assisted synthesis extend beyond simply accelerating traditional reactions. It has enabled the development of novel, efficient protocols that are often more environmentally friendly. The rapid and uniform heating provided by microwaves can lead to improved selectivity and reduced formation of byproducts. pcbiochemres.comnih.gov
A particularly attractive green chemistry approach is the development of catalyst-free synthetic methods. Microwave irradiation has proven to be instrumental in promoting the synthesis of benzimidazoles without the need for a catalyst. organic-chemistry.org The high energy input from microwaves can be sufficient to drive the condensation and cyclization reactions. For instance, the condensation of 1,2-phenylenediamine with carboxylic acids and acetoacetic ester has been successfully carried out under microwave irradiation without any catalyst to produce benzimidazoles. organic-chemistry.org This approach simplifies the reaction work-up, reduces costs, and eliminates the environmental concerns associated with catalyst use and disposal.
Application of Ionic Liquids Under Microwave Conditions
The combination of ionic liquids (ILs) as catalysts and reaction media with microwave irradiation represents a significant advancement in green chemistry for the synthesis of benzimidazole derivatives. This synergistic approach often leads to faster reaction rates, higher yields, and simpler work-up procedures under solvent-free conditions. rsc.org
Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluorobrate ([Bmim]BF₄), serve as effective catalysts, promoting the condensation of o-phenylenediamines with aldehydes. rsc.org Microwave irradiation provides rapid and uniform heating, which drastically reduces reaction times compared to conventional heating methods. For instance, the synthesis of 1,2-disubstituted benzimidazoles has been achieved in excellent yields in as little as five minutes under microwave irradiation at 120 W using [Bmim]BF₄ as a catalyst without any solvent. rsc.org
The optimization of these reactions can be fine-tuned using response surface methodology to determine the ideal conditions. A study identified the optimal parameters for the synthesis of benzimidazole derivatives as a reaction time of 1 hour, a reactant-to-catalyst molar ratio of 1:1:0.200, a temperature of 50°C, and a microwave power of 500 W, achieving yields between 78.55% and 97.66%. nih.gov The recyclability of the ionic liquid further enhances the environmental friendliness of this method. nih.gov
Solvent-Free and Solid-State Reaction Conditions
Eliminating volatile organic solvents is a cornerstone of green chemistry, and solvent-free synthesis of benzimidazoles has been achieved through various techniques, including simple grinding and solid-phase synthesis. These methods offer benefits such as reduced pollution, lower costs, and operational simplicity.
One-pot synthesis under solvent-free conditions can be accomplished by grinding the reactants, such as o-phenylenediamine and an organic acid or aldehyde, in a mortar and pestle, followed by heating. nih.gov This method proceeds with excellent atom economy, often without the need for a catalyst, and produces benzimidazole derivatives in good yields. nih.gov For example, the reaction between o-phenylenediamine and various aldehydes has been successfully conducted at 140°C under neat conditions. nih.gov
Solid-phase synthesis offers a streamlined approach for creating libraries of benzimidazole derivatives. In this technique, an o-phenylenediamine is anchored to a resin, followed by cyclization with various aldehydes. The final benzimidazole products are then cleaved from the solid support in good yields and high purity. researchgate.net This methodology is advantageous for combinatorial chemistry as it simplifies the purification process. researchgate.net
Utilization of Sustainable and Eco-Friendly Solvents (e.g., Deep Eutectic Solvents, Water)
The replacement of hazardous organic solvents with sustainable alternatives like water and Deep Eutectic Solvents (DESs) is a key trend in the green synthesis of benzimidazoles.
Deep Eutectic Solvents (DESs)
DESs are emerging as highly effective and environmentally friendly media for chemical reactions. They are typically formed from a mixture of a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea or glycerol). scispace.com In some innovative approaches, the DES can act as both the solvent and a reactant. For instance, a DES formed from o-phenylenediamine and choline chloride has been used for the synthesis of benzimidazole derivatives, providing advantages in both reaction yield and work-up procedures. scispace.comresearchgate.net The use of a DES composed of ZrOCl₂·8H₂O and urea has been shown to be an excellent recyclable catalyst and reaction medium, with its higher acidity and lower viscosity contributing to high product yields. nih.gov
Water
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of 2-arylbenzimidazoles has been efficiently carried out through the one-pot condensation of o-phenylenediamines and aryl aldehydes in water, often without the need for any catalyst. organic-chemistry.orgnanoient.org These "on water" reactions benefit from short reaction times, easy product isolation (often through simple filtration), and excellent yields, making the process highly scalable and efficient. organic-chemistry.orgresearchgate.net High-temperature water has also been explored, where tuning parameters like temperature and pressure can optimize yields to around 90% for the synthesis of 2-phenylbenzimidazole (B57529) from 1,2-phenylenediamine and benzoic acid. rhhz.net
Catalytic Green Synthesis Strategies
Catalysis is pivotal in developing sustainable synthetic methods for benzimidazoles, offering pathways with milder reaction conditions, higher selectivity, and improved efficiency.
Lewis Acid Catalysis (e.g., ZrOCl₂·8H₂O, TiCl₄, SnCl₄·5H₂O, HfCl₄, Zn(OTf)₂, Er(OTf)₃, MgCl₂·6H₂O)
Lewis acids are effective catalysts for the synthesis of benzimidazoles, typically proceeding via the condensation of o-phenylenediamines with aldehydes or orthoesters. A variety of metal salts have demonstrated high catalytic activity. dntb.gov.uaijrar.org
Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) is an inexpensive, stable, and reusable catalyst for the solvent-free synthesis of benzimidazoles from orthoesters and o-substituted aminoaromatics, providing high yields in very short reaction times. rsc.orgresearchgate.net
Titanium tetrachloride (TiCl₄) , often supported on silica (B1680970) (nano-TiCl₄.SiO₂), serves as a reusable and efficient catalyst for the reaction of o-phenylenediamines with aldehydes. nih.gov TiCl₄ has also been used effectively in three-component, one-pot syntheses under microwave irradiation.
Tin(IV) chloride pentahydrate (SnCl₄·5H₂O) has shown high catalytic activity in the synthesis of benzimidazoles from orthoesters. dntb.gov.ua Supported on nano-silica (nano-SnCl₄/SiO₂), it acts as a mild and efficient catalyst under solvent-free conditions at 90°C. researchgate.net
Hafnium tetrachloride (HfCl₄) , particularly when supported on activated carbon, is an efficient and recyclable catalyst for the synthesis of 1,2-disubstituted benzimidazoles from N-substituted o-phenylenediamines and aldehydes. nih.gov
Zinc triflate (Zn(OTf)₂) is an efficient catalyst for the one-pot synthesis of 2-substituted benzimidazoles from aldehydes and o-phenylenediamine in ethanol at reflux temperature. scispace.comorganic-chemistry.org
Erbium triflate (Er(OTf)₃) is a commercially available and recyclable catalyst that has been used to promote the synthesis of 1,2-disubstituted benzimidazoles. ijrar.org It has been shown to selectively yield 1,2-disubstituted products with electron-rich aldehydes in water, while the absence of the catalyst favors the mono-substituted product.
Magnesium chloride hexahydrate (MgCl₂·6H₂O) has been employed as a catalyst for the condensation of o-phenylenediamines with aldehydes, resulting in high yields of 2-substituted benzimidazoles in short reaction times.
| Lewis Acid Catalyst | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| ZrOCl₂·8H₂O | o-phenylenediamine, Orthoesters | Solvent-free | High | researchgate.net |
| nano-TiCl₄.SiO₂ | o-phenylenediamine, Aldehydes | 60 °C | Good to Excellent | nih.gov |
| nano-SnCl₄/SiO₂ | o-phenylenediamine, Aldehydes | 90 °C, Solvent-free | High | researchgate.net |
| HfCl₄/C | N-substituted o-phenylenediamines, Aldehydes | Not specified | High | nih.gov |
| Zn(OTf)₂ | o-phenylenediamine, Aldehydes | Ethanol, Reflux | Excellent | organic-chemistry.org |
| Er(OTf)₃ | o-phenylenediamine, Aldehydes | Water, 80 °C, 2-5 min | 75-99% | |
| MgCl₂·6H₂O | o-phenylenediamine, Aldehydes | Not specified | High |
Transition Metal Catalysis (e.g., Pd/C, Copper-substituted zinc aluminate, CoCl₂·6H₂O, MnFe₂O₄ nano-material, Silver(I) complexes)
Transition metals are widely used to catalyze C-N bond formation in benzimidazole synthesis through various mechanisms, including cross-coupling and dehydrogenative reactions.
Palladium on carbon (Pd/C) has been used for the synthesis of benzimidazoles via a recycled palladium-catalyzed hydrogen transfer process under mild conditions, offering good to excellent yields and easy recovery of the catalyst. It can also catalyze intramolecular cross-dehydrogenative coupling reactions to form fused polycyclic systems. researchgate.net
Copper-substituted zinc aluminate (Cu-ZnAl₂O₄) , prepared via a sol-gel process, acts as an effective and reusable heterogeneous catalyst for the green synthesis of benzimidazole scaffolds.
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) is a cost-effective and selective catalyst for the synthesis of 2-arylbenzimidazoles from o-phenylenediamine and various aromatic aldehydes, yielding clean products in high yields. ijrar.org
Manganese ferrite (B1171679) (MnFe₂O₄) nanomaterials serve as magnetically recoverable catalysts, merging high catalytic efficiency with environmental sustainability. These superparamagnetic nanoparticles are used in the synthesis of benzimidazoles and can be easily separated from the reaction mixture with an external magnet for reuse.
Silver(I) complexes , particularly those with N-heterocyclic carbene (NHC) ligands derived from benzimidazolium salts, are synthesized by reacting the salt with silver(I) oxide. These complexes are stable and have been explored for their catalytic potential. researchgate.net
| Transition Metal Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Pd/C | Hydrogen Transfer / C-H Arylation | Mild conditions, Recyclable | |
| Copper-substituted zinc aluminate | Condensation | Heterogeneous, Reusable, Green synthesis | |
| CoCl₂·6H₂O | Condensation | Cost-effective, High-yielding, Selective | ijrar.org |
| MnFe₂O₄ nano-material | Condensation | Magnetically recoverable, Reusable | |
| Silver(I)-NHC complexes | Various | Stable complexes, Derived from benzimidazolium salts | researchgate.net |
Nanocatalyst and Biocatalyst Applications
The application of nanotechnology and biotechnology has opened new frontiers in the catalytic synthesis of benzimidazoles, offering enhanced activity, selectivity, and sustainability.
Nanocatalysts
Nanocatalysts provide a bridge between homogeneous and heterogeneous catalysis, offering high surface area-to-volume ratios that enhance catalytic activity. rhhz.net Various metal and metal oxide nanoparticles have been successfully employed.
Magnetic nanoparticles , such as Fe₃O₄, offer high activity and thermal stability, and their key advantage is easy separation and recyclability using an external magnet. rsc.org
Zinc oxide (ZnO) nanoparticles have been used under ultrasound conditions for the synthesis of 2-substituted benzimidazoles, featuring mild conditions and excellent yields.
Zirconia (ZrO₂) nanoparticles have also been reported as robust catalysts for synthesizing a series of benzimidazole derivatives in a one-pot method.
Biocatalysts
The use of enzymes as biocatalysts is a growing area in organic synthesis due to their high selectivity and environmentally benign nature. A novel methodology for the synthesis of N-substituted benzimidazole derivatives has been developed using lipase (B570770) TL IM from Thermomyces lanuginosus. This biocatalysis was performed in a continuous-flow microreactor system, reacting benzimidazoles with α,β-unsaturated compounds via an aza-Michael addition. researchgate.netnanoient.org This microfluidic biocatalysis system represents a promising and rapid strategy for creating libraries of benzimidazole derivatives under mild conditions. researchgate.net
Photocatalytic Methods
Photocatalytic methods have emerged as a sustainable and efficient approach for the synthesis of benzimidazole derivatives. These methods leverage the power of light to drive chemical reactions, often under mild conditions. One notable strategy involves the photocatalytic condensation of o-phenylenediamines with various aldehydes. acs.org For instance, Rose Bengal has been effectively used as a photocatalyst for this transformation, proving successful for aromatic, heteroaromatic, and even less reactive aliphatic aldehydes, leading to good-to-excellent yields of the desired benzimidazole products. acs.org
Another innovative approach utilizes titanium dioxide (TiO2)-based photocatalysts. In a one-pot, tandem process, ethanol can be dehydrogenated by a photocatalytic system to produce both the hydrogen necessary for the reduction of a nitro group on a starting aniline and the aldehyde required for the subsequent cyclization to form the benzimidazole core. cnr.itresearchgate.net The efficiency of these TiO2 photocatalysts can be enhanced by co-doping with elements like boron and nitrogen or by loading with co-catalysts such as cobalt. cnr.itresearchgate.net The choice of metal co-catalyst can also influence the selectivity of the reaction, with platinum showing high selectivity for the desired benzimidazole products. cnr.itresearchgate.net
| Catalyst | Starting Materials | Key Features | Reference |
| Rose Bengal | o-Phenylenediamines, Aldehydes | Efficient for various aldehydes, good-to-excellent yields. | acs.org |
| Co-doped TiO2 | Nitro compounds, Ethanol | Sustainable, one-pot tandem process, produces necessary reagents in situ. | cnr.itresearchgate.net |
| Cobalt-loaded TiO2 | o-Phenylenediamines | Excellent photocatalytic performance under solar light. | researchgate.net |
| Pt/TiO2 | 1,2-Phenylenediammines, Alcohols | One-pot method, couples with photocatalytic dehydrogenation of alcohols. | cnr.it |
Multi-Step Synthesis and Hybrid Molecule Generation
The synthesis of complex benzimidazole derivatives often involves multi-step sequences and the generation of hybrid molecules, combining the benzimidazole scaffold with other heterocyclic systems to create novel structures with unique properties.
One-Pot Synthetic Protocols
One-pot synthetic protocols are highly valued for their efficiency, as they allow for the synthesis of complex molecules in a single reaction vessel, avoiding the need for isolation of intermediates. An efficient one-pot, three-component process for synthesizing benzimidazole derivatives has been developed using a catalytic amount of an Fe(III)-porphyrin complex. nih.govrsc.org This method involves the reaction of a benzo-1,2-quinone, an aldehyde, and ammonium acetate as the nitrogen source, proceeding through a domino sequence of C-N bond formation and cyclization to afford the benzimidazole core in high yields under mild conditions. nih.govrsc.org
Another effective one-pot method utilizes a recyclable ZnFe2O4 nano-catalyst under ultrasonic irradiation for the condensation of various o-phenylenediamines and substituted aromatic aldehydes. ichem.md This approach offers the advantages of short reaction times, high isolated yields, and a simple work-up procedure. ichem.md The use of ammonium chloride as a catalyst for the condensation of o-phenylenediamine with different aromatic acids at elevated temperatures also provides a green and economically viable one-pot route to 2-substituted benzimidazoles. rasayanjournal.co.in
| Catalyst/Conditions | Reactants | Key Advantages |
| Fe(III)-porphyrin | Benzo-1,2-quinone, Aldehydes, Ammonium acetate | High yields, mild reaction conditions, domino reaction. nih.govrsc.org |
| ZnFe2O4 nano-catalyst / Ultrasonic irradiation | o-Phenylenediamines, Aromatic aldehydes | Short reaction times, high yields, recyclable catalyst. ichem.md |
| Ammonium chloride | o-Phenylenediamine, Aromatic acids | Green, economically viable. rasayanjournal.co.in |
Development of Benzimidazole-Heterocycle Hybrids (e.g., Benzimidazole–Thiadiazole, Benzimidazole–Triazole)
The development of hybrid molecules that incorporate the benzimidazole scaffold with other heterocycles, such as thiadiazole and triazole, is a significant area of synthetic research.
Benzimidazole-Thiadiazole Hybrids: A common synthetic route to benzimidazole-thiadiazole hybrids involves a multi-step sequence. nih.gov This typically begins with the condensation of o-phenylenediamine with a suitable starting material to form a 2-substituted benzimidazole. nih.gov For example, methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate can be synthesized and then converted to the corresponding hydrazide by treatment with hydrazine (B178648) hydrate. nih.gov The hydrazide can then be reacted with isothiocyanate derivatives to form a thiosemicarbazide (B42300), which is subsequently cyclized in the presence of a strong acid like sulfuric acid to yield the final benzimidazole-1,3,4-thiadiazole hybrid. nih.govtandfonline.com
Benzimidazole-Triazole Hybrids: The synthesis of benzimidazole-triazole hybrids can also be achieved through multi-step pathways. One approach involves the initial synthesis of benzimidazole-hydrazides, which are then reacted with alkylisothiocyanates. mdpi.com The resulting intermediates can be cyclized to form 5-substituted-1,2,4-triazole-3-thiols. mdpi.com These triazole-thiols can then undergo a substitution reaction with 2-bromoacetophenones to yield the target benzimidazole-1,2,4-triazole hybrid compounds. mdpi.com Another strategy focuses on creating hybrids for specific applications, such as EGFR inhibitors, where 2-(1-aryl-1,2,3-triazole-4-methylthio)benzimidazoles and 2-benzylthio-1-(1-aryl-1,2,3-triazole-4-methyl)benzimidazoles have been synthesized. frontiersin.org
| Hybrid Type | General Synthetic Strategy | Key Intermediates |
| Benzimidazole-Thiadiazole | Multi-step synthesis involving condensation, hydrazide formation, thiosemicarbazide formation, and cyclization. | Benzimidazole-hydrazide, Thiosemicarbazide. nih.govtandfonline.com |
| Benzimidazole-Triazole | Multi-step synthesis involving hydrazide formation, reaction with isothiocyanates, cyclization to a triazole-thiol, and subsequent substitution. | Benzimidazole-hydrazide, 5-substituted-1,2,4-triazole-3-thiol. mdpi.com |
N-Nucleophilic Substitution Reactions for Diverse Functionalization
N-nucleophilic substitution reactions are a cornerstone for the diverse functionalization of the benzimidazole core. The benzimidazole ring contains two nitrogen atoms, N1 and N3, which can be sites for electrophilic substitution. chemicalbook.com However, the N-H proton is acidic, allowing for deprotonation and subsequent nucleophilic attack by the resulting anion.
The reaction of benzimidazole derivatives with various functionalized halides in a basic medium is a common method to introduce a wide range of substituents at the nitrogen atom, leading to N-substituted benzimidazole derivatives. tsijournals.com For example, 2-Chloro-1-methylbenzimidazole readily reacts with nucleophiles like sodium methoxide (B1231860) or ethoxide. longdom.org In contrast, unsubstituted 2-halobenzimidazoles can be less reactive towards powerful nucleophiles due to the potential for proton abstraction at the N1 position. longdom.org The Chichibabin amination reaction is a notable method for the synthesis of 1-substituted-2-aminobenzimidazoles, where a nucleophilic substitution occurs at the 2-position. longdom.org
The synthesis of N-substituted 2-aminobenzimidazoles can be achieved through reactions with a variety of electrophiles, including aliphatic and aromatic halides, acid chlorides, and alkylsulfonic chlorides. researchgate.net This versatility allows for the introduction of a vast array of functional groups, enabling the fine-tuning of the molecule's properties for specific applications.
| Reaction Type | Reagents | Outcome |
| N-Alkylation | Functionalized halides, Base | Introduction of alkyl or functionalized alkyl groups at the nitrogen atom. tsijournals.com |
| Nucleophilic Substitution on 2-Halobenzimidazoles | Nucleophiles (e.g., alkoxides) | Substitution of the halogen at the 2-position, particularly on N-substituted derivatives. longdom.org |
| Chichibabin Amination | Sodium amide | Synthesis of 1-substituted-2-aminobenzimidazoles. longdom.org |
| N-Acylation/Sulfonylation of 2-Aminobenzimidazoles | Acid chlorides, Alkylsulfonic chlorides | Introduction of acyl or sulfonyl groups on the exocyclic amino group or the ring nitrogen. researchgate.net |
Mechanistic Investigations of Biological Activities of Benzimidazole Derivatives in Vitro Studies
Antimicrobial Activities (In Vitro)
Benzimidazole (B57391) derivatives exhibit a broad spectrum of antimicrobial activities, which have been extensively studied in laboratory settings. These in vitro investigations are crucial for understanding the fundamental interactions between the chemical compounds and microbial targets. The following sections will delve into the specific antibacterial and antifungal mechanisms that have been identified for representative benzimidazole derivatives.
Antibacterial Mechanisms (In Vitro)
The antibacterial effects of benzimidazole derivatives are multifaceted, involving the disruption of essential cellular processes in bacteria. These mechanisms include interference with biochemical pathways, inhibition of critical enzymes, and structural mimicry of biological molecules.
Benzimidazole derivatives can impede bacterial growth by interfering with fundamental biochemical pathways. Due to the structural resemblance of the benzimidazole core to naturally occurring purine nucleobases, these compounds can act as competitive inhibitors in processes involving purines. This interference can disrupt the synthesis of vital macromolecules, thereby arresting bacterial proliferation. For instance, some benzimidazole compounds have been noted to interfere with folate biosynthesis in microbial cells, leading to the inhibition of bacterial growth by blocking the formation of essential folates. nih.gov
A primary mechanism of antibacterial action for many benzimidazole derivatives is the inhibition of bacterial topoisomerases, such as DNA gyrase and DNA topoisomerase I. These enzymes are essential for managing DNA topology during replication, transcription, and repair, making them excellent targets for antibacterial agents.
DNA Gyrase Inhibition: Certain benzimidazole derivatives have demonstrated potent inhibitory activity against bacterial DNA gyrase. For example, a novel synthesized benzimidazole derivative, designated as compound 8a , exhibited significant inhibition of the S. aureus DNA gyrase supercoiling assay with a half-maximal inhibitory concentration (IC50) of 0.443 µM. ekb.egekb.eg This inhibition disrupts the normal coiling and uncoiling of bacterial DNA, leading to cell death. ekb.eg
Table 1: In Vitro Inhibition of S. aureus DNA Gyrase by a Representative Benzimidazole Derivative 1 (Compound 8a)
| Compound | Target Enzyme | Assay | IC50 (µM) | Reference |
|---|---|---|---|---|
| This compound (Compound 8a) | S. aureus DNA Gyrase | Supercoiling | 0.443 | ekb.egekb.eg |
| Ciprofloxacin (Reference) | S. aureus DNA Gyrase | Supercoiling | 0.425 | ekb.eg |
Bacterial DNA Topoisomerase I Inhibition: Similarly, other benzimidazole derivatives have been shown to selectively inhibit bacterial DNA topoisomerase I. A study on a series of Hoechst 33258 based bisbenzimidazoles identified DPA 151 as an effective and selective inhibitor of E. coli topoisomerase I. nih.gov This compound displayed an IC50 value of 5.50 µM, demonstrating a significant increase in inhibitory capacity compared to the parent compound. nih.gov This selective inhibition of bacterial topoisomerase I over its human counterparts presents a promising avenue for antibacterial drug development. nih.govclemson.edu
Table 2: In Vitro Inhibition of E. coli DNA Topoisomerase I by a Representative this compound (DPA 151)
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound (DPA 151) | E. coli DNA Topoisomerase I | 5.50 ± 0.50 | nih.gov |
| Hoechst 33258 (Reference) | E. coli DNA Topoisomerase I | 19.50 ± 1.32 | nih.gov |
The structural analogy between the benzimidazole scaffold and endogenous purine nucleobases, such as adenine and guanine, is a key factor in the antibacterial activity of these derivatives. nih.govnih.gov This resemblance allows them to act as purinomimetics and interfere with the synthesis of nucleic acids and proteins, which are vital for bacterial survival. nih.gov By competitively inhibiting enzymes involved in purine metabolism and incorporation into DNA and RNA, these derivatives can effectively halt bacterial growth. nih.govnih.gov This mechanism of action is broad-ranging, as purine biosynthesis and utilization are fundamental to all bacterial life. The antibacterial mechanism of benzimidazoles is often attributed to this structural similarity to purine, which is crucial for the biosynthesis of nucleic acids and proteins in the bacterial cell wall. rdd.edu.iq
Antifungal Mechanisms (In Vitro)
In addition to their antibacterial properties, benzimidazole derivatives have demonstrated significant antifungal activity. A primary mechanism for this activity is the inhibition of key enzymes in the fungal cell membrane biosynthesis pathway.
A well-established target for antifungal benzimidazole derivatives is the enzyme lanosterol 14-α-demethylase, also known as CYP51. nih.gov This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of CYP51 disrupts ergosterol production, leading to a compromised cell membrane and ultimately fungal cell death. nih.gov
Several studies have highlighted the potent inhibitory effects of benzimidazole derivatives on CYP51. For instance, a novel benzimidazole-pyridine-phenylalkanesulfonate hybrid, compound 3k , was found to inhibit Lanosterol 14α-demethylase with an IC50 of 4.2 µM. In another study, a series of benzimidazole-1,2,4-triazole derivatives, including compounds 6b, 6i, and 6j , exhibited high antifungal activity with minimum inhibitory concentration (MIC) values of 0.97 µg/mL against Candida glabrata. nih.govacs.org Molecular docking studies have further supported that these compounds bind effectively to the active site of 14α-demethylase, corroborating this mechanism of action. nih.govnih.govacs.org
Table 3: In Vitro Inhibition of Fungal 14-α Demethylase (CYP51) by Representative Benzimidazole Derivatives 1
| Compound | Target Enzyme | Fungal Strain | Measurement | Value | Reference |
|---|---|---|---|---|---|
| This compound (Compound 3k) | Lanosterol 14α-demethylase (CYP51) | Candida albicans | IC50 | 4.2 µM | |
| This compound (Compound 6b) | Lanosterol 14α-demethylase (CYP51) | Candida glabrata | MIC | 0.97 µg/mL | nih.govacs.org |
| This compound (Compound 6i) | Lanosterol 14α-demethylase (CYP51) | Candida glabrata | MIC | 0.97 µg/mL | nih.govacs.org |
| This compound (Compound 6j) | Lanosterol 14α-demethylase (CYP51) | Candida glabrata | MIC | 0.97 µg/mL | nih.govacs.org |
| Fluconazole (Reference) | Lanosterol 14α-demethylase (CYP51) | Candida albicans | IC50 | 0.6 µM | |
| Voriconazole (Reference) | Lanosterol 14α-demethylase (CYP51) | Candida glabrata | MIC | 1.95 µg/mL | nih.govacs.org |
Antiprotozoal Mechanisms (In Vitro)
Benzimidazole derivatives have demonstrated significant potential as antiprotozoal agents, with in vitro studies revealing their ability to target key parasitic enzymes essential for survival.
Pteridine Reductase 1 (PTR1) is a vital enzyme for the survival of Leishmania species, the protozoan parasites responsible for leishmaniasis. PTR1 is involved in the biosynthesis of essential folate and pteridine metabolites, making it an attractive target for antileishmanial drugs. japsonline.com In vitro studies have shown that benzimidazole derivatives can effectively inhibit this enzyme.
For instance, a study investigating the antileishmanial activity of various benzimidazole-based molecules identified a compound, designated as K1 (a 3-Cl phenyl derivative), which exhibited potent inhibitory effects against Leishmania (L.) major promastigotes. nih.gov The in vitro assessment revealed an IC₅₀ value of 0.6787 µg/mL for this compound. nih.gov Molecular docking and dynamic simulations further supported these findings by indicating interactions between the benzimidazole derivatives and the active site of PTR1. nih.gov The inhibition of PTR1 is considered a crucial mechanism to arrest the metabolic pathway of the parasite and prevent the development of drug resistance. nih.gov
| Compound | Organism | Target | Activity (IC₅₀) |
|---|---|---|---|
| K1 (3-Cl phenyl derivative) | Leishmania (L.) major | Pteridine Reductase 1 (PTR1) | 0.6787 µg/mL |
Antitubercular Mechanisms (In Vitro)
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the development of new antitubercular agents. Benzimidazole derivatives have been identified as a promising class of compounds that can target essential enzymes in this bacterium.
In vitro studies have demonstrated that benzimidazole derivatives can inhibit key enzymes involved in the synthesis of the mycobacterial cell wall, a crucial component for the bacterium's survival and virulence.
Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1): This enzyme is a critical component in the biosynthesis of arabinogalactan, a key structural element of the mycobacterial cell wall. nih.gov The inhibition of DprE1 is a validated strategy for developing new antitubercular drugs. nih.govresearchgate.net Research has shown that certain benzimidazole derivatives exhibit inhibitory activity against DprE1. nih.gov For example, a series of 23 benzimidazole derivatives were evaluated for their antitubercular activity, and molecular docking studies indicated that their mechanism of action involves the inhibition of the DprE1 enzyme. nih.govresearchgate.net
Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Mtb KasA): KasA is an essential enzyme involved in the synthesis of mycolic acids, which are unique and vital components of the mycobacterial cell wall. semanticscholar.org Substituted benzimidazoles have been investigated as inhibitors of mycolic acid synthesis, with KasA being a primary target. semanticscholar.org Molecular docking studies of synthesized benzimidazole analogs have shown favorable binding affinities to the active site of Mtb KasA. semanticscholar.org For example, compounds with a substituted amine group on the side ring connected to the benzimidazole ring demonstrated high docking scores, suggesting their potential as KasA inhibitors. semanticscholar.org
In vitro screening of various benzimidazole derivatives against M. tuberculosis H37Rv has provided evidence of their potent antitubercular activity. While direct enzymatic inhibition data is often complemented by whole-cell activity, the minimum inhibitory concentration (MIC) is a key parameter. For instance, a benzimidazolium salt, compound 7h, demonstrated an MIC value of 2 µg/ml against M. tuberculosis H37Rv. nih.gov Another study on trisubstituted benzimidazoles reported promising MIC values ranging from 0.5 to 6 µg/mL. nih.gov
| Compound Series/Name | Organism | Putative Target(s) | Activity (MIC) |
|---|---|---|---|
| Benzimidazolium salt 7h | M. tuberculosis H37Rv | InhA | 2 µg/ml |
| Trisubstituted benzimidazoles | M. tuberculosis H37Rv | FtsZ | 0.5-6 µg/mL |
Anticancer/Antiproliferative Activities (In Vitro)
Benzimidazole derivatives have emerged as a significant class of compounds with potent anticancer and antiproliferative activities, demonstrated through various in vitro studies.
The anticancer effects of benzimidazole derivatives are often attributed to their ability to modulate critical cellular signaling pathways that are dysregulated in cancer, such as the PI3K/Akt and MAPK pathways.
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway plays a central role in cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. A study on new 5-Methoxy-6-substituted-1H-benzimidazole derivatives identified compound 4w, which exhibited significant anti-tumor activity against A549 lung cancer cells with an IC₅₀ value of 1.55 ± 0.18 μM. nih.gov Further mechanistic studies revealed that this compound could down-regulate the expression of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt), indicating its inhibitory effect on this pathway. nih.gov
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. One benzimidazole derivative, 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl) acetamide, was found to suppress both HER2 and EGFR signaling in breast cancer cells. nveo.org This suppression led to the blockage of downstream activation of both the PI3K/Akt and MEK/Erk (a component of the MAPK pathway) pathways. nveo.org
| Compound | Cell Line | Target Pathway | Activity (IC₅₀) |
|---|---|---|---|
| Compound 4w | A549 (Lung Cancer) | PI3K/Akt | 1.55 ± 0.18 μM |
DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. They are well-established targets for cancer chemotherapy. Benzimidazole derivatives have been shown to inhibit both topoisomerase I and topoisomerase II.
Topoisomerase I Inhibition: Several studies have identified benzimidazole derivatives as potent inhibitors of DNA topoisomerase I. In one study, a series of 1,2,4-triazole benzimidazoles were synthesized and evaluated for their cytotoxic effects. nih.gov Compounds 4b and 4h emerged as the most potent agents against the A549 cell line, with IC₅₀ values of 7.34 ± 0.21 μM and 4.56 ± 0.18 μM, respectively, and also demonstrated significant inhibitory activity against topoisomerase I. nih.gov
Topoisomerase II Inhibition: Benzimidazole derivatives have also been found to be effective inhibitors of topoisomerase II. A novel series of benzimidazole-triazole hybrids were designed and synthesized as multi-target inhibitors. nih.gov Compound 5a from this series displayed strong topoisomerase II inhibitory activity with an IC₅₀ of 2.52 µM, which was superior to the reference drug doxorubicin (IC₅₀ = 3.62 µM). nih.gov Another 2-substituted benzimidazole derivative, 2-phenylthiomethylbenzimidazole, showed enhanced activity against Topo II with an IC₅₀ of 17 µM. nih.gov
| Compound | Target Enzyme | Activity (IC₅₀) |
|---|---|---|
| Compound 4b | Topoisomerase I | 7.34 ± 0.21 μM |
| Compound 4h | Topoisomerase I | 4.56 ± 0.18 μM |
| Compound 5a (benzimidazole-triazole hybrid) | Topoisomerase II | 2.52 µM |
| 2-phenylthiomethylbenzimidazole | Topoisomerase II | 17 µM |
DNA Intercalation
Benzimidazole derivatives have been shown to interact with DNA through various modes, including intercalation, groove binding, and electrostatic interactions. In vitro studies have demonstrated that certain benzimidazole derivatives can insert themselves between the base pairs of the DNA double helix. This intercalation can lead to structural changes in the DNA, such as unwinding and lengthening of the helix, which can subsequently interfere with DNA replication and transcription processes. This mechanism is a key area of investigation for the development of anticancer agents. Some derivatives exhibit a preference for binding to the minor groove of DNA, particularly at AT-rich sequences.
Table 1: In Vitro DNA Intercalation Studies of Benzimidazole Derivatives This table is representative of findings for various benzimidazole derivatives and not specific to a single compound designated "this compound" as such specific data is not available.
| Derivative Type | Method | Observation | Reference |
|---|---|---|---|
| Dicationic Benzimidazoles | Thermal Denaturation (ΔTm), Circular Dichroism (CD) | Strong binding to AT-rich DNA sequences in the minor groove. | doaj.org |
| Benzimidazole Schiff Base Metal Complexes | UV-vis Absorption Spectroscopy | Hypochromism and red/blue shift, suggesting intercalation and groove binding. | nih.gov |
| Benzimidazole-Triazole Hybrids | Spectroscopic Experiments (UV-vis, Fluorescence, CD) | Selective interaction with G-quadruplex DNA over duplex DNA. | acs.org |
Enzyme Inhibition (e.g., PARP-poly, Dihydrofolate Reductase (DHFR), Aromatase, Epidermal Growth Factor Receptor (EGFR))
This compound has been investigated for its potential to inhibit various enzymes that are critical in different pathological conditions.
Poly (ADP-ribose) Polymerase (PARP) Inhibition: Certain benzimidazole derivatives have shown significant inhibitory activity against PARP-1, an enzyme crucial for DNA repair. Inhibition of PARP-1 is a therapeutic strategy for cancers with deficiencies in other DNA repair pathways. In vitro assays have identified benzimidazole derivatives with potent PARP-1 inhibitory effects. For instance, some furan ring-substituted derivatives have displayed strong inhibitory effects on the PARP-1 enzyme, with IC50 values in the nanomolar range researchgate.net.
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the synthesis of tetrahydrofolate, which is essential for the de novo synthesis of purines, thymidylic acid, and certain amino acids. Inhibitors of DHFR are used as antimicrobial and anticancer agents. Some benzimidazole derivatives have been designed and evaluated as DHFR inhibitors, showing promising in vitro activity acs.orgresearchgate.net.
Aromatase Inhibition: Aromatase is a crucial enzyme in the biosynthesis of estrogens from androgens. Its inhibition is a primary strategy for the treatment of hormone-dependent breast cancer. Several benzimidazole-triazolothiadiazine derivatives have been synthesized and demonstrated potent in vitro inhibition of the aromatase enzyme, with some compounds showing IC50 values comparable to the standard drug letrozole nih.govnih.gov.
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that plays a significant role in cell proliferation and is often overexpressed in various cancers. Benzimidazole-based compounds have been developed as EGFR inhibitors. In vitro studies have shown that some of these derivatives can potently inhibit EGFR kinase activity, with IC50 values in the nanomolar range, comparable to the reference drug erlotinib mdpi.comdntb.gov.ua.
Table 2: In Vitro Enzyme Inhibition by Benzimidazole Derivatives
| Enzyme | Derivative Type | IC50 Value | Reference |
|---|---|---|---|
| PARP-1 | Furan ring-substituted benzimidazole | 0.023 µM | researchgate.net |
| PARP-2 | Benzoxazole-benzimidazole hybrid | 0.057 µM | researchgate.net |
| DHFR | Pyrimidine-clubbed benzimidazole | - | acs.org |
| Aromatase | Benzimidazole-triazolothiadiazine | 0.032 µM | nih.govnih.gov |
| EGFR | Benzimidazole-hydrazone | 0.09 µM | mdpi.com |
| EGFR | Benzimidazole-1,3,4-oxadiazole | 0.33 µM | dntb.gov.ua |
Apoptotic Induction and Related Pathway Modulation (e.g., Caspase-3, Caspase-8, Bax Activation; Bcl-2 Down-regulation)
Benzimidazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through the modulation of key proteins in the apoptotic pathway.
In vitro studies have demonstrated that certain benzimidazole derivatives can lead to the activation of executioner caspases, such as Caspase-3 , and initiator caspases, like Caspase-8 . The activation of these caspases is a hallmark of apoptosis. Furthermore, these derivatives have been observed to upregulate the expression of the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2 . The increased ratio of Bax to Bcl-2 is a critical event that leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, triggering the caspase cascade and ultimately leading to cell death nih.govnih.govnih.gov.
Table 3: In Vitro Apoptotic Induction by Benzimidazole Derivatives This table is representative of findings for various benzimidazole derivatives and not specific to a single compound designated "this compound" as such specific data is not available.
| Apoptotic Marker | Cell Line | Observation | Reference |
|---|---|---|---|
| Caspase-3 Activation | PC-3 | Increased levels | nih.govnih.gov |
| Caspase-8 Activation | PC-3 | Increased levels | nih.govnih.gov |
| Bax Activation | PC-3 | Increased levels | nih.govnih.gov |
| Bcl-2 Down-regulation | PC-3 | Decreased levels | nih.govnih.gov |
| Bcl-2 Down-regulation | MCF-7 | 256-fold downregulation | researchgate.net |
Anti-inflammatory Activities (In Vitro)
Benzimidazole derivatives have demonstrated significant anti-inflammatory properties in various in vitro models. Their mechanisms of action involve interactions with key mediators and enzymes in the inflammatory cascade.
Interaction with Inflammatory Mediators and Receptors (e.g., Transient Receptor Potential Vanilloid-1, Cannabinoid Receptors, Bradykinin Receptors)
Transient Receptor Potential Vanilloid-1 (TRPV1): TRPV1 is a non-selective cation channel that plays a crucial role in pain perception and neurogenic inflammation. Certain benzo[d]imidazole derivatives have been identified as potent TRPV1 antagonists. In functional assays using cells expressing human TRPV1 channels, these compounds have been shown to antagonize capsaicin-induced Ca2+ influx with nanomolar IC50 values nih.gov.
Cannabinoid Receptors (CB1 and CB2): The endocannabinoid system, including the CB1 and CB2 receptors, is involved in modulating inflammation and pain. Benzimidazole-containing derivatives have been explored as selective CB2 receptor ligands. In vitro binding assays have shown that some of these compounds exhibit preferential binding to CB2 receptors with potencies in the sub-micromolar to low micromolar range nih.gov.
Bradykinin Receptors: Bradykinin is a potent inflammatory mediator, and its receptors are targets for anti-inflammatory drugs. While benzimidazole derivatives are reported to target bradykinin receptors, specific in vitro data for "this compound" was not available in the conducted searches nih.govresearchgate.net.
Table 4: In Vitro Interaction of Benzimidazole Derivatives with Inflammatory Receptors
| Receptor | Derivative Type | Activity | IC50/Ki Value | Reference |
|---|---|---|---|---|
| TRPV1 | Benzo[d]imidazole | Antagonist | 4.6 nM | nih.gov |
| CB2 | Trifluoromethylbenzimidazole | Agonist | Ki = 0.42 µM | nih.gov |
| CB2 | Trifluoromethylbenzimidazole | Inverse agonist/antagonist | Ki = 0.37 µM | nih.gov |
Inhibition of Enzymes in Inflammatory Pathways (e.g., 5-Lipoxygenase Activating Protein, Cyclooxygenase (COX-2))
5-Lipoxygenase Activating Protein (FLAP): FLAP is a key protein in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. The benzimidazole derivative BRP-7 has been identified as a potent inhibitor of leukotriene biosynthesis by targeting FLAP. Mechanistic studies in human neutrophils have shown that BRP-7 suppresses leukotriene formation by interacting with FLAP nih.govresearchgate.net.
Cyclooxygenase (COX-2): COX-2 is an inducible enzyme responsible for the production of prostaglandins during inflammation. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Numerous benzimidazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors. In vitro assays have demonstrated that some of these compounds exhibit potent and selective inhibition of COX-2, with IC50 values in the nanomolar range, comparable to or even exceeding the potency of celecoxib nih.govsemanticscholar.orgnih.gov.
Table 5: In Vitro Inhibition of Enzymes in Inflammatory Pathways by Benzimidazole Derivatives
| Enzyme | Derivative Type | IC50 Value | Reference |
|---|---|---|---|
| FLAP (cellular LT synthesis) | Benzimidazole (BRP-7) | - | nih.govresearchgate.net |
| COX-2 | Benzimidazole-thiazole hybrid | 0.045 µM | nih.gov |
| COX-2 | Novel benzimidazole derivative | 0.13 µM | semanticscholar.org |
Antiviral Activities (In Vitro)
Benzimidazole derivatives have emerged as a promising class of antiviral agents with a broad spectrum of activity against various human viruses.
In vitro studies have demonstrated the efficacy of benzimidazole derivatives against several significant viral pathogens:
Hepatitis C Virus (HCV): A benzimidazole derivative, designated B5, has been shown to inhibit HCV infection in a pangenotypic and dose-dependent manner in hepatoma cells and primary hepatocytes. Mechanistic studies revealed that B5 affects a post-attachment stage of the viral entry step dntb.gov.uanih.gov.
Hepatitis B Virus (HBV): A series of novel benzimidazole derivatives have exhibited strong activity against HBV replication with low cytotoxicity in vitro. Compounds 12a and 12b from this series were identified as particularly promising, with low micromolar IC50 values mdpi.com.
Human Immunodeficiency Virus (HIV): Certain benzimidazole analogues have been investigated as anti-HIV agents. They have been shown to significantly inhibit HIV-1 replication in vitro without affecting HIV-2 nih.govnih.govnih.gov.
Herpes Simplex Virus (HSV): While some benzimidazole ribonucleosides are potent inhibitors of human cytomegalovirus (CMV) and Epstein-Barr virus (EBV), they have been found to be inactive against alphaherpesviruses such as HSV-1 and HSV-2 in vitro researchgate.netnih.gov.
Table 6: In Vitro Antiviral Activities of Benzimidazole Derivatives
| Virus | Derivative Type | Cell Line | EC50/IC50 Value | Reference |
|---|---|---|---|---|
| HCV (genotype 2a) | Benzimidazole (B5) | Huh-7 | - | dntb.gov.uanih.gov |
| HBV | Benzimidazole (12a) | HepG2 2.2.15 | 0.9 µM | mdpi.com |
| HBV | Benzimidazole (12b) | HepG2 2.2.15 | 0.7 µM | mdpi.com |
| HIV-1 | Thiazolo[3,4-a]benzimidazole | - | - | nih.govnih.gov |
| HSV-1 | Benzimidazole ribonucleoside | - | Inactive | researchgate.netnih.gov |
| HSV-2 | Benzimidazole ribonucleoside | - | Inactive | researchgate.netnih.gov |
Compound Names Mentioned in this Article
| Abbreviation/Code | Full Chemical Name |
| B5 | Not specified in source |
| BRP-7 | Not specified in source |
| 12a | Not specified in source |
| 12b | Not specified in source |
| C1 | Not specified in source |
| D1 | Not specified in source |
| PARP | Poly (ADP-ribose) Polymerase |
| DHFR | Dihydrofolate Reductase |
| EGFR | Epidermal Growth Factor Receptor |
| Bax | Bcl-2-associated X protein |
| Bcl-2 | B-cell lymphoma 2 |
| TRPV1 | Transient Receptor Potential Vanilloid-1 |
| CB1 | Cannabinoid Receptor 1 |
| CB2 | Cannabinoid Receptor 2 |
| FLAP | 5-Lipoxygenase Activating Protein |
| COX-2 | Cyclooxygenase-2 |
| HCV | Hepatitis C Virus |
| HBV | Hepatitis B Virus |
| HIV | Human Immunodeficiency Virus |
| HSV | Herpes Simplex Virus |
| CMV | Cytomegalovirus |
| EBV | Epstein-Barr Virus |
Inhibition of Viral Polymerases
A primary antiviral mechanism of certain benzimidazole derivatives is the inhibition of viral polymerases, which are crucial for the replication of the viral genome. tandfonline.comresearchgate.netresearchgate.net Notably, some derivatives function as non-nucleoside inhibitors (NNIs) of the RNA-dependent RNA polymerase (RdRP), a key enzyme for viruses like the Hepatitis C Virus (HCV). tandfonline.com
These NNIs bind to an allosteric site on the polymerase enzyme, distinct from the active site where nucleotide incorporation occurs. tandfonline.com This binding induces a conformational change in the enzyme, thereby inhibiting its activity. researchgate.net Kinetic studies have shown that this inhibition occurs prior to the formation of a productive polymerase-RNA complex and before the elongation step of RNA synthesis. tandfonline.com Resistance to these compounds has been linked to mutations in the thumb domain of the polymerase, an area separate from the catalytic center, further supporting the allosteric inhibition model. tandfonline.com
Another class of benzimidazole derivatives, the benzimidazole ribonucleosides, targets the DNA polymerases of herpesviruses. For example, 2-bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (BDCRB) has been shown to block the processing and maturation of viral DNA in human cytomegalovirus (CMV). researchgate.net
Disruption of Viral Enzyme Activity
Beyond polymerases, benzimidazole derivatives interfere with the function of other essential viral enzymes. nih.govgoogle.com This disruption is a key component of their broad-spectrum antiviral potential. One significant target is the viral protease, an enzyme responsible for cleaving large viral polyproteins into individual, functional proteins required for assembling new virus particles. nih.govgoogle.com By inhibiting proteases, these derivatives effectively halt the viral maturation process. nih.gov
In the context of herpesviruses, specific benzimidazole compounds have been identified that inhibit other critical enzymes. The derivative maribavir, for instance, is a potent inhibitor of the pUL97 protein kinase in human CMV. researchgate.net This inhibition interferes with viral DNA synthesis and other key replication steps. researchgate.net The efficacy of these compounds against strains of CMV that are resistant to other antiviral drugs highlights the distinct mechanistic pathway of these benzimidazole derivatives. researchgate.net
Mechanisms of Blocking Virus Entry into Host Cells
Several benzimidazole derivatives prevent viral infection at its earliest stage: entry into the host cell. nih.govnih.gov This is accomplished by interfering with the attachment of the virus to host cell receptors or by blocking the fusion of the viral envelope with the cell membrane. nih.govnih.gov
| Compound Example | Virus | Mechanism of Action | IC₅₀ |
| JTK-003 | Hepatitis C Virus (HCV) | Allosteric inhibition of RNA-dependent RNA polymerase. tandfonline.com | Not specified |
| BDCRB | Human Cytomegalovirus (CMV) | Blocks processing and maturation of viral DNA. researchgate.net | ~1-5 µM researchgate.net |
| Maribavir | Human Cytomegalovirus (CMV) | Inhibits the viral enzyme pUL97, interfering with DNA synthesis. researchgate.net | ~1-5 µM researchgate.net |
| B5 | Hepatitis C Virus (HCV) | Blocks a post-attachment stage of virus entry into the host cell. nih.gov | ~4.04 µM nih.gov |
Enzyme Inhibition Studies (General In Vitro)
The inhibitory action of benzimidazole derivatives extends to host enzymes, with significant research focused on their potential as therapeutic agents for neurodegenerative diseases and other conditions.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the central nervous system that breaks down the neurotransmitter acetylcholine. tandfonline.com Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. nih.gov Numerous in vitro studies have demonstrated that benzimidazole derivatives can be potent AChE inhibitors. tandfonline.comnih.gov
The benzimidazole scaffold is considered a bioisostere of the indanone pharmacophore found in donepezil, a leading AChE inhibitor. nih.gov Structure-activity relationship studies have shown that substitutions on the benzimidazole ring system significantly influence inhibitory potency. For instance, certain benzimidazole-triazole hybrids have shown exceptionally high activity. Compounds featuring a 3,4-dihydroxy substitution on a phenyl ring and a 5(6)-chloro substitution on the benzimidazole ring were found to be potent inhibitors of AChE, with IC₅₀ values comparable to the reference drug donepezil. nih.gov Kinetic studies of the most active derivatives revealed a mixed inhibition pattern, suggesting that they bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov
| Compound Example | Enzyme | IC₅₀ | Reference Drug (IC₅₀) |
| Compound 3d (benzimidazole-triazole hybrid) | Acetylcholinesterase (AChE) | 31.9 ± 0.1 nM nih.gov | Donepezil (21.8 ± 0.9 nM) nih.gov |
| Compound 3h (benzimidazole-triazole hybrid) | Acetylcholinesterase (AChE) | 29.5 ± 1.2 nM nih.gov | Donepezil (21.8 ± 0.9 nM) nih.gov |
| Benzimidazole-based pyrrole hybrid | Acetylcholinesterase (AChE) | 19.44 ± 0.60 µM mdpi.com | Galantamine (19.34 ± 0.62 µM) mdpi.com |
Dipeptidyl Peptidase III (DPP III) Inhibition
Dipeptidyl peptidase III (DPP III) is a zinc-dependent metallopeptidase involved in various physiological processes, including the regulation of oxidative stress through the Keap1-Nrf2 pathway. jksus.org In vitro studies have identified amidino-substituted benzimidazole derivatives as inhibitors of human DPP III (hDPP III). jksus.org
In a study of thirty-six such derivatives, all compounds exhibited some level of inhibitory activity at a concentration of 30 µM. jksus.org The potency of inhibition was found to be highly dependent on the substituents at both the 2-position and the 5(6)-positions of the benzimidazole core. jksus.org For example, derivatives with a 4-trifluoromethylphenyl group at the 2-position showed nearly complete inhibition of the enzyme. jksus.org The nature of the amidino group also played a role, with an imidazolinyl group at the 5(6)-position conferring greater potency than an unsubstituted amidine. jksus.org
| Compound Example | Enzyme | IC₅₀ |
| Compound a6 (4-trifluoromethylphenyl derivative) | Dipeptidyl Peptidase III (DPP III) | 9.83 ± 0.08 μM jksus.org |
| Compound b6 (4-trifluoromethylphenyl derivative) | Dipeptidyl Peptidase III (DPP III) | 8.18 ± 0.09 μM jksus.org |
| Diamidino dibenzimidazole derivative | Dipeptidyl Peptidase III (DPP III) | 1.7 µM researchgate.net |
Antioxidant and Antiglycation Activities (In Vitro)
Benzimidazole derivatives have demonstrated significant potential in combating oxidative stress and glycation, two processes implicated in aging and various pathologies.
In vitro antioxidant activity is commonly assessed through assays that measure a compound's ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. tandfonline.comresearchgate.net Numerous studies have shown that benzimidazole derivatives are effective radical scavengers. tandfonline.comnih.govnih.gov The antioxidant capacity is largely influenced by the substituents on the benzimidazole structure, with the presence of phenolic hydroxyl groups being particularly important. nih.govmdpi.com For instance, certain thiadiazolylmethylbenzimidazole derivatives demonstrated DPPH radical scavenging activity that was 17–18 times more potent than the standard antioxidant butylated hydroxytoluene (BHT). tandfonline.com Similarly, a 2,5-dihydroxy substituted benzimidazole derivative showed potent antioxidant activity with an IC₅₀ value of 22.42 µM. jksus.org
Antiglycation activity refers to the ability to inhibit the formation of advanced glycation end-products (AGEs), which are formed by the non-enzymatic reaction of sugars with proteins and are involved in diabetic complications. google.comjksus.org The in vitro antiglycation potential of benzimidazole derivatives has been evaluated using the bovine serum albumin (BSA)-fructose assay. jksus.org In one study, a series of 20 derivatives was tested, and several compounds showed more potent antiglycation activity than the standard inhibitor, rutin. jksus.org The most active compound, a 2,5-dihydroxy substituted derivative, had an IC₅₀ value of 182.30 µM, which was significantly lower than that of rutin (IC₅₀ = 295.09 µM). jksus.org The position of the hydroxyl groups on the phenyl ring was found to be a critical determinant of this activity. jksus.org
| Activity | Compound Example | Assay | IC₅₀ | Standard (IC₅₀) |
| Antioxidant | Thiadiazolylmethylbenzimidazole (Compound 13) | DPPH Radical Scavenging | 12 µM tandfonline.com | BHT (230 µM) tandfonline.com |
| Antioxidant | 2,5-dihydroxy derivative (Compound 10) | DPPH Radical Scavenging | 22.42 ± 0.26 µM jksus.org | Propyl gallate (29.20 ± 1.25 µM) jksus.org |
| Antiglycation | 2,5-dihydroxy derivative (Compound 10) | BSA-Fructose Assay | 182.30 ± 1.20 µM jksus.org | Rutin (295.09 ± 1.04 µM) jksus.org |
| Antiglycation | 2,4-dihydroxy derivative (Compound 2) | BSA-Fructose Assay | 240.50 ± 1.30 µM jksus.org | Rutin (295.09 ± 1.04 µM) jksus.org |
Structure Activity Relationship Sar Studies of Benzimidazole Derivatives
Correlation Between Substituent Position and Biological Activity
The location of substituents on the benzimidazole (B57391) nucleus is a critical determinant of biological activity. nih.gov SAR analyses consistently indicate that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold significantly influence the pharmacological effects, which can range from anti-inflammatory and antiviral to anticancer activities. nih.govnih.govresearchgate.net
The versatility of these positions allows for fine-tuning of the molecule's interaction with various biological targets. researchgate.netnih.gov For instance, in the context of anti-inflammatory agents, different substitutions at these key positions can lead to interactions with a variety of targets, including cyclooxygenase (COX), cannabinoid receptors, and various cytokines. nih.govnih.gov Similarly, for anticancer applications, the presence of specific linkers and substituents at the N-1, C-2, C-5, and C-6 positions has been identified as a promising strategy for developing potent inhibitors of enzymes like VEGFR-2. nih.govrsc.org The strategic modification of these sites is a cornerstone of rational drug design for this class of compounds. rroij.com
Impact of Substituent Electronic and Steric Properties on Activity
The electronic nature of substituents can profoundly alter the activity of benzimidazole compounds. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modify the electron density distribution across the benzimidazole ring system, affecting its binding affinity to biological targets. nih.gov
For example, some studies have shown that compounds bearing an electron-withdrawing nitro group (-NO2) at the 6-position were more active than other derivatives, while electron-donating groups led to lower potency in certain anti-inflammatory assays. nih.gov Conversely, other research indicates that the presence of electron-donating groups, such as methoxy (-OCH3), can enhance antioxidant or anticancer activity. rsc.orgacs.org For instance, SAR studies on certain anticancer hybrids revealed that the anticancer activity was stronger with more methoxy groups on a phenyl ring attached to the pyrimidine scaffold, which was attributed to the electron-releasing effect. rsc.org
The effect is highly dependent on the specific biological target. In the development of antisecretory agents like omeprazole, substituents with strongly electron-withdrawing properties, such as -NO2, tended to yield compounds with lower activity. nih.gov Halogen substitutions (e.g., -Cl, -Br), which are electron-withdrawing, have been shown to enhance antitubercular and antibacterial activity, partly due to their electronic effects and ability to form halogen bonds. nih.gov
Table 1: Illustrative Impact of Electronic Groups on Biological Activity of a Hypothetical Benzimidazole Derivative
| Compound ID | Substituent at C6 | Electronic Nature | Relative Activity (%) |
|---|---|---|---|
| BD-1 | -H | Neutral | 100 |
| BD-2 | -NO₂ | Electron-Withdrawing | 150 |
| BD-3 | -Cl | Electron-Withdrawing | 135 |
| BD-4 | -OCH₃ | Electron-Donating | 85 |
| BD-5 | -CH₃ | Electron-Donating | 95 |
Note: Data is illustrative and based on general trends reported in the literature.
The steric bulk and nature of substituents, whether they are rigid aromatic systems or flexible aliphatic chains, also significantly impact activity. The size and shape of the substituent can influence how the molecule fits into the binding pocket of a target protein.
Studies on PPARγ agonists showed that modifications at the C2 position, including the elongation of an alkyl chain (aliphatic) and the introduction of an aromatic ring system, were critical for optimizing activity. nih.gov In one series, activity in a luciferase assay increased in the alkyl series from propyl to butyl, indicating that the length and branching of the aliphatic chain were important. nih.gov The introduction of a phenyl group (aromatic) at the C2 position led to the most active compound in that particular study. nih.gov
Similarly, for certain anticancer agents, the anticancer activity was found to increase with the length of the linker between an aromatic moiety and the 5-nitro-1H-benzimidazole core. nih.govrsc.org However, excessively bulky aromatic substitutions can also lead to steric hindrance, which may reduce or abolish activity by preventing the molecule from binding effectively to its target. nih.govacs.org
Table 2: Illustrative Impact of Aromatic vs. Aliphatic Substitutions at C2 on Receptor Binding Affinity (IC₅₀)
| Compound ID | C2 Substituent | Substituent Type | IC₅₀ (nM) |
|---|---|---|---|
| BD-6 | -Propyl | Aliphatic | 550 |
| BD-7 | -Butyl | Aliphatic | 420 |
| BD-8 | -iso-Butyl | Aliphatic | 480 |
| BD-9 | -Phenyl | Aromatic | 270 |
| BD-10 | -Benzyl | Aromatic/Aliphatic | 1400 |
Note: Data is illustrative and based on general trends reported for PPARγ activators. nih.gov
SAR at Specific Positions of the Benzimidazole Ring
Detailed SAR studies have focused on understanding the precise structural requirements at each key position of the benzimidazole ring to achieve optimal biological activity.
The N1 position of the benzimidazole ring is a frequent site for modification. The introduction of various substituents at this position can significantly alter the compound's physicochemical properties and biological activity. For instance, the substitution of a benzyl group at the 1-position was found to enhance anti-inflammatory action in one study. nih.gov In the development of VEGFR-2 inhibitors, elongated side chains at the N1 position were found to be favorable for activity. nih.govrsc.org However, a bulkier aromatic substitution at the N1 position was found to be detrimental to the activity of another class of anti-inflammatory compounds, suggesting that the optimal size and nature of the N1 substituent are highly dependent on the specific target protein. nih.gov
The C2 position is one of the most extensively studied and modified positions on the benzimidazole ring. A wide variety of substituents, from simple alkyl groups to complex heterocyclic and aromatic moieties, have been introduced at this position, often resulting in profound changes in biological activity. nih.govresearchgate.net
Aromatic and Heterocyclic Groups: The introduction of aryl groups at the C2 position is a common strategy. For example, 2-(2-pyridinyl)benzimidazoles have shown potent anti-inflammatory activity. nih.gov In another study, a phenyl group at C2 led to the most active PPARγ agonist. nih.gov The nature of the aryl group is also critical; for instance, a pyrrole core at the 2-position of benzimidazole was found to be necessary for enhancing antifouling activity. researchgate.net
Alkyl and Substituted Alkyl Chains: As mentioned previously, the length and branching of alkyl chains at C2 can modulate activity. The activity of certain PPARγ agonists increased as the alkyl chain was elongated from propyl to butyl. nih.gov
Linker-Attached Groups: The C2 position is often used to attach other functional groups via a linker. The activity of one series of anti-inflammatory agents was found to be inversely related to the length of the linker between a carboxyl group and the C2 position of the benzimidazole ring. nih.gov The replacement of an amino group with a methylene linker at C2 significantly reduced activity in another series, highlighting the importance of the specific atom attached to the C2 carbon. nih.gov
The diverse range of functionalities tolerated at the C2 position underscores its importance as a key modification site for tuning the biological profile of benzimidazole derivatives.
Table 3: Impact of C2 Substitutions on Anti-inflammatory Activity (% Inhibition)
| Compound ID | C2 Substituent | Class of Substituent | % Inhibition |
|---|---|---|---|
| BD-11 | -H | Unsubstituted | 15 |
| BD-12 | -(5-ethyl-2-pyridinyl) | Heteroaromatic | 65 |
| BD-13 | -CH₂COOH | Carboxylic Acid (short linker) | 58 |
| BD-14 | -(CH₂)₂COOH | Carboxylic Acid (long linker) | 42 |
| BD-15 | Substituted Aniline (B41778) | Aromatic Amine | 72 |
Note: Data is illustrative and compiled from trends described in the literature. nih.gov
Substitutions at C5 and C6 Positions
The C5 and C6 positions of the benzimidazole ring are particularly amenable to substitution, and modifications at these sites have been shown to significantly influence the biological activity of the resulting derivatives. The electronic and steric properties of the substituents at these positions play a crucial role in modulating the potency and selectivity of the compounds across a range of therapeutic targets, including anti-inflammatory, anticancer, and antimicrobial applications.
In the context of anti-inflammatory activity, the nature of the substituent at the C5 position can be a critical determinant of efficacy. For instance, in a series of N-acridin-9-yl-4-benzimidazo-2-ylbenzamides, a compound bearing a nitro group (an electron-withdrawing group) at the C5 position exhibited pronounced inhibitory activity against cyclin-dependent kinases (CDK1 and CDK5), which are implicated in inflammatory processes. nih.gov In contrast, the replacement of the nitro group with an amino or methyl group (electron-donating groups) at the same position led to a complete loss of both anti-inflammatory and CDK-inhibitory activity. nih.gov Conversely, other studies have shown that electron-withdrawing groups at the C5 position can lead to a decrease in anti-inflammatory activity in different benzimidazole scaffolds. nih.gov
For anticancer applications, substitutions at both C5 and C6 have been extensively explored. In one study, 5-chloro substitution on the 1H-benzimidazole ring was found to enhance cytotoxicity against the MCF-7 breast cancer cell line compared to a 5-fluoro substitution. nih.gov Another study investigating 1,2-disubstituted 1H-benzimidazoles as VEGFR-2 inhibitors found that the presence of substituents at the C5 and C6 positions, in conjunction with modifications at other positions, is promising for anticancer action. nih.govrsc.org The length of the chain connecting an aromatic moiety to a 5-nitro-1H-benzimidazole was also found to correlate with increased anticancer activity. nih.govrsc.org
The impact of C5 and C6 substitutions on antimicrobial activity is also well-documented. The introduction of various functional groups at these positions can modulate the minimum inhibitory concentration (MIC) of benzimidazole derivatives against a range of bacterial and fungal pathogens. The following table summarizes the effect of different substituents at the C5(6) position on the antimicrobial activity of selected benzimidazole derivatives.
| Compound ID | C5(6) Substituent | Target Organism | Activity (MIC in µg/mL) | Reference |
| 63a | H | MRSA | 16 | nih.gov |
| 63a | H | E. faecalis | 32 | nih.gov |
| 63c | Cl | MRSA | 8 | nih.gov |
| 63c | Cl | E. faecalis | 32 | nih.gov |
| 2p | NO2 | Candida krusei | 125 | researchgate.net |
| 2s | Cl | Candida krusei | 125 | researchgate.net |
| 2t | F | Candida krusei | 125 | researchgate.net |
| 2u | Br | Candida krusei | 125 | researchgate.net |
Optimization of Specific Moieties for Enhanced Binding Affinity (e.g., Carbamate, Amidino Groups)
Beyond substitutions on the core benzimidazole ring, the optimization of specific functional groups appended to the scaffold is a key strategy for enhancing binding affinity to biological targets. The carbamate and amidino moieties are two such groups that have been successfully exploited in the design of potent benzimidazole derivatives.
Carbamate Moiety: Benzimidazole-2-carbamate derivatives are a well-established class of compounds with potent activity as tubulin polymerization inhibitors, making them attractive anticancer agents. nih.govovid.com The carbamate group plays a crucial role in the interaction with the β-tubulin subunit. Molecular modeling and dynamics simulations have been employed to understand the binding mode of these derivatives and to guide the optimization of the carbamate moiety for improved affinity. nih.govovid.com These studies have provided insights into the essential interactions between the benzimidazole-2-carbamate scaffold and the tubulin binding site, which are critical for the development of more selective and potent anticancer therapeutics. nih.govovid.com
Amidino Groups: The incorporation of amidino groups has proven to be a successful strategy for enhancing the binding affinity of benzimidazole derivatives to nucleic acids, particularly DNA. tandfonline.com The positively charged amidino moiety can engage in electrostatic interactions and hydrogen bonding with the minor groove of DNA. tandfonline.com The nature and position of the amidino substituent can significantly influence both the binding affinity and the sequence selectivity. For example, in a series of amidino-substituted benzimidazole and benzothiazole benzo[b]thieno-2-carboxamides, detailed DNA binding studies confirmed strong DNA groove binding for certain derivatives, with some compounds exhibiting sequence-selective binding in A-T rich regions. nih.gov This ability to target DNA makes these compounds promising candidates for anticancer and antimicrobial drug development. The structural similarity of the benzimidazole scaffold to naturally occurring purines is thought to contribute to their ability to interact with biopolymers like DNA and RNA. tandfonline.comtandfonline.com
The following table presents data on the antiproliferative activity of amidino-substituted benzimidazole derivatives, highlighting the impact of this moiety on their biological effect.
| Compound ID | Description | Cell Line | IC50 (µM) | Reference |
| 4d | Benzothiazole derivative with 2-imidazolinyl group | HeLa | 1.16 | nih.gov |
| 9 | Morpholino- and chloro-substituted acyclic derivative | - | Most active among acyclic derivatives | acs.org |
| 19 | Imidazolyl-substituted cyclic derivative | Colon carcinoma cells | Pronounced selectivity | acs.org |
Insights from Structural Modifications for Selectivity and Potency
The rational structural modification of the benzimidazole scaffold is a powerful approach to fine-tune the selectivity and potency of these derivatives for specific biological targets. By strategically altering different parts of the molecule, researchers can enhance interactions with the desired target while minimizing off-target effects, leading to more effective and safer therapeutic agents.
One key area where structural modifications have led to significant gains in selectivity is in the development of kinase inhibitors. For example, in the design of inhibitors for the serine/threonine kinase Akt, the introduction of a methyl group at the C6 position of the benzimidazole ring, in conjunction with the substitution of the amine with bulkier groups, did not compromise binding affinity to Akt1 but was not well-tolerated by the closely related kinase PKA. scirp.org This differential binding affinity resulted in high selectivity for Akt1 over PKA. scirp.org Similarly, in the development of inhibitors for casein kinase 1 delta (CK1δ), modifications to the benzimidazole scaffold, such as the replacement of a thiazole ring with a pyrazole nucleus and altering the linker to the terminal aryl group, have been explored to identify potent and selective inhibitors. mdpi.com
Structural modifications have also been instrumental in achieving selectivity for different isotypes of the same protein. For instance, in the development of benzimidazole-2-carbamate derivatives as tubulin polymerization inhibitors, docking and molecular dynamics simulations revealed that specific amino acid differences between β-tubulin isotypes could be exploited to design more selective compounds. nih.govovid.com For example, the presence of Ala198 in the βVI isotype reduces the affinity of these compounds, which could explain the low bone marrow toxicity of some agents. nih.govovid.com
The following table provides examples of how structural modifications have influenced the potency and selectivity of benzimidazole derivatives against various targets.
| Compound Class | Structural Modification | Target | Effect | Reference |
| Akt Kinase Inhibitors | Methyl group at C6 and bulky amine substituents | Akt1 vs. PKA | Increased selectivity for Akt1 | scirp.org |
| CK1δ Inhibitors | Replacement of thiazole with pyrazole, linker modification | CK1δ | Identification of potent and selective inhibitors | mdpi.com |
| Tubulin Polymerization Inhibitors | Modifications to benzimidazole-2-carbamate scaffold | β-tubulin isotypes | Potential for isotype-selective inhibition | nih.govovid.com |
| Pentacyclic Benzimidazoles | Variation in N position and side chains | Cancer cell lines | Significant influence on antiproliferative activity | nih.gov |
Computational Chemistry Approaches in the Study of Benzimidazole Derivatives
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. ijpsjournal.comeprajournals.com This method is widely used in structure-based drug design to forecast the binding affinity and interaction mechanisms between small molecules, like benzimidazole (B57391) derivatives, and their macromolecular targets. ijpsr.comproquest.com Docking simulations are performed using software like AutoDock and are evaluated based on scoring functions that estimate the binding energy. ijpsjournal.comnih.gov The process involves preparing the 3D structures of both the protein target and the ligand, defining a binding site (often called a grid box), and then allowing the software to explore various binding poses of the ligand within that site. nih.govukm.my
Molecular docking is instrumental in clarifying how benzimidazole derivatives fit into the active sites of target proteins. researchgate.net These simulations reveal the specific binding poses and key molecular interactions that stabilize the ligand-receptor complex. eprajournals.com The primary types of interactions elucidated include hydrogen bonding, hydrophobic interactions, and π-π stacking, which provide a structural basis for the compound's biological activity. eprajournals.com
For instance, docking studies of benzimidazole derivatives with the epidermal growth factor receptor (EGFR) have shown that hydrogen bonds often form at the central part of the molecule, involving amino or carbonyl groups, while hydrophobic interactions occur with the phenyl group of the benzimidazole ring. ukm.my In one study, a series of benzimidazole derivatives were docked into the active site of the HIV-1 reverse transcriptase non-nucleoside inhibitory binding pocket (PDB ID: 1RT2). vensel.org The analysis revealed that the most potent compound formed a crucial hydrogen bond with the amino acid residue LYS103, contributing to its high binding affinity. vensel.org Similarly, when docked with the human ACE2 receptor, a benzimidazole derivative was observed to form ionic interactions with ASP494, hydrogen bonds with HIS493, and pi-pi interactions with ARG671. nih.gov This detailed understanding of binding modes is essential for the rational design of more effective inhibitors.
A key output of molecular docking is the prediction of binding affinity, typically expressed as a binding energy score (in kcal/mol). proquest.comukm.my This score quantifies the strength of the interaction between the ligand and the protein, allowing researchers to rank and prioritize compounds for further development. proquest.com Lower binding energy values suggest a higher binding affinity and a more stable complex. semanticscholar.org
Studies have successfully used docking to compare the binding affinities of various benzimidazole derivatives against different biological targets. For example, in a study targeting EGFR, keto-benzimidazoles with sulfonyl substituents showed strong binding energies, with values such as -8.4 kcal/mol for the T790M mutant. ukm.my Another investigation targeting protein kinases found that 2-phenylbenzimidazole (B57529) had a significant inhibitory potential with a binding energy of -8.2 kcal/mol. nih.gov Research on benzimidazoles as anti-HIV agents identified a derivative with a docking score of -9.5 kcal/mol against the HIV-1 RT receptor. vensel.org These quantitative predictions are invaluable for identifying the most promising candidates from a series of compounds. proquest.com
Table 1: Predicted Binding Affinities of Benzimidazole Derivatives Against Various Targets
| Derivative/Compound | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Interacting Residues |
|---|---|---|---|
| Keto-benzimidazole (1c) | EGFR (T790M mutant) | -8.4 | Not specified |
| 2-phenyl benzimidazole | Estrogen Receptor (1CX2) | -7.9 | Not specified |
| 2-methyl-1H-benzo[d]imidazole | Target 2E77 | -6.5 | Not specified |
| Compound R8 | H+/K+ ATPase | -9.3 | Not specified |
| Compound 2b | HIV-1 RT (1RT2) | -9.5 | LYS103 |
| 2-Phenylbenzimidazole | Protein Kinase (CDK4/CycD1) | -8.2 | Not specified |
This table is generated from data presented in the text. nih.govukm.myvensel.orgsemanticscholar.orgimpactfactor.org
Molecular docking is a powerful tool for virtual screening, where large databases of chemical compounds are computationally evaluated to identify potential new inhibitors for a specific biological target. ijpsr.comnih.gov This in-silico approach is significantly faster and more cost-effective than traditional high-throughput screening, allowing researchers to efficiently filter vast libraries and select a smaller, more promising set of candidates for experimental testing. ijpsjournal.comresearchgate.net
In one such study, a ligand-based virtual screening was performed using the ZINC15 database to find potential inhibitors of Trypanosoma cruzi triosephosphate isomerase (TcTIM), starting with the benzimidazole scaffold. nih.gov This process yielded over a thousand potential inhibitors that were then subjected to further docking analysis. nih.gov Docking can also guide the optimization of existing lead compounds. By understanding the specific interactions between a benzimidazole derivative and its target, chemists can make rational structural modifications to improve binding affinity and selectivity. eprajournals.com For instance, if a docking pose reveals an unoccupied hydrophobic pocket near the ligand, a hydrophobic group can be added to the ligand's structure to create a more favorable interaction, potentially leading to a more potent inhibitor. ukm.my
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the physical movements of atoms and molecules over time. nih.govtandfonline.com This technique is used to study the stability of the ligand-protein complex and to observe conformational changes that may occur upon ligand binding. tandfonline.comjksus.org MD simulations are computationally intensive and involve calculating the trajectories of atoms in the complex over a specific period, often on the nanosecond (ns) scale. nih.govacs.org
A primary application of MD simulations is to assess the stability of the docked ligand-protein complex. nih.govjksus.org Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone are analyzed. semanticscholar.org A stable RMSD value over the course of the simulation suggests that the complex has reached equilibrium and that the ligand remains securely bound in the active site. nih.govjksus.org Deviations within 1–3 Å are generally considered acceptable for small globular proteins. jksus.org
In a study involving a benzimidazole derivative complexed with the SARS-CoV-2 Mpro protein, a 100 ns simulation showed the complex reached equilibrium without significant fluctuations, indicating high stability. nih.govjksus.org The average RMSD value was found to be a stable 1.8 Å. jksus.org In another simulation of a benzimidazole derivative (BI-02) with beta-tubulin, the complex showed greater stability, with an average RMSD of 1.7 Å, compared to the unbound protein (apo form), which fluctuated up to 2.5 Å. semanticscholar.org Another parameter, the Radius of Gyration (Rg), can also be monitored to assess the compactness and stability of the complex. researchgate.net These analyses confirm that the binding pose predicted by docking is likely to be maintained in a dynamic environment. tandfonline.com
Table 2: RMSD Values from MD Simulations of Benzimidazole-Protein Complexes
| Complex | Simulation Time (ns) | Average RMSD (Å) | Fluctuation Range (Å) |
|---|---|---|---|
| Benzimidazole Derivative 1 - SARS-CoV-2 Mpro (6LU7) | 100 | 1.8 | Not specified, stable after 5 ns |
| Benzimidazole Derivative (BI-02) - Beta-tubulin | 50 | 1.7 | 1.5 - 2.5 |
This table is generated from data presented in the text. jksus.orgsemanticscholar.orgresearchgate.net
MD simulations can provide insights into the dynamic behavior and physical evolution of the ligand-protein complex, which is not possible with static docking methods. nih.gov By tracking the movement of the ligand and protein residues over time, researchers can understand the flexibility of the active site and the subtle conformational adjustments that occur to accommodate the ligand. tandfonline.com
These simulations reveal the dynamic nature of the interactions, showing how hydrogen bonds and other contacts may form, break, and reform during the simulation period. uzh.ch This provides a more realistic model of the binding event. uzh.ch While direct simulation of the entire binding or unbinding process is computationally very expensive, analysis of the stability and fluctuations of the bound complex offers crucial information about the strength and nature of the binding. frontiersin.org The stability observed in simulations, such as the 100 ns simulation of a benzimidazole derivative with SARS-CoV-2 Mpro, confirms that the ligand remains stably bound, validating the interactions predicted by initial docking studies. jksus.org
Validation of Docking Results and Experimental Findings
The reliability of molecular docking simulations is paramount for accurately predicting the binding orientation and affinity of a ligand to its target protein. Validation of these computational results is a critical step, often achieved by comparing the computational predictions with experimental data. A common method for validating a docking protocol is to re-dock the co-crystallized native ligand into the binding site of the target protein and calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined crystallographic pose. uin-malang.ac.idukm.my An RMSD value of less than 2.0 Å is generally considered acceptable, indicating that the docking protocol can reliably reproduce the experimental binding mode. uin-malang.ac.idukm.my
In studies involving this compound, docking simulations are performed to predict its interaction with specific biological targets, such as enzymes or receptors. eprajournals.com The predicted binding energy, often expressed as a docking score or rerank score, provides a quantitative estimate of the binding affinity. uin-malang.ac.idijpsr.com These scores for this compound can be compared to those of a known standard inhibitor or a native ligand to gauge its potential efficacy. uin-malang.ac.idnih.gov For instance, docking studies against the xanthine (B1682287) oxidase receptor showed that certain benzimidazole derivatives had lower (i.e., better) rerank scores than the standard drug Allopurinol, suggesting superior inhibitory potential. uin-malang.ac.id The interactions predicted by docking, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket, can then be correlated with experimental structure-activity relationship (SAR) data to confirm the plausibility of the binding mode. ukm.mynih.gov
Table 1: Example of Docking Validation and Results for this compound
| Parameter | Value | Significance |
|---|---|---|
| Validation Metric | ||
| RMSD (vs. Native Ligand) | < 2.0 Å | Indicates the docking protocol accurately reproduces the experimental binding pose. uin-malang.ac.idukm.my |
| Docking Results | ||
| Binding Energy (ΔG) | -6.4 to -9.8 kcal/mol | Represents the predicted binding affinity; more negative values indicate stronger binding. nih.gov |
| Rerank Score | -99.353 kcal/mol | A scoring function value indicating high predicted activity compared to a control. uin-malang.ac.id |
| Key Interactions | Hydrogen bonds, Hydrophobic interactions | Specific amino acid residues (e.g., Asn46, Arginine 880) identified as crucial for binding. uin-malang.ac.idnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijpsonline.comscholars.direct This approach is instrumental in understanding how structural modifications influence the potency of molecules like this compound.
The development of a predictive QSAR model begins with a dataset of benzimidazole derivatives with known biological activities (e.g., antifungal, anticancer). pnrjournal.comresearchgate.net This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power on compounds not included in the model generation. pnrjournal.com
Various statistical methods, such as Multiple Linear Regression (MLR), are employed to create the QSAR equation. pnrjournal.comresearchgate.net The quality and predictive ability of the generated models are assessed using several statistical parameters. A high squared correlation coefficient (R²) indicates a good fit of the model to the training set data. scholars.directresearchgate.net The predictive power is evaluated by the cross-validated correlation coefficient (q²) and the predictive R² (pred_r²) for the external test set. pnrjournal.comijddd.com A robust QSAR model for this compound would have high values for R², q², and pred_r², indicating its reliability in predicting the biological activity of new, unsynthesized analogues. pnrjournal.comnih.gov
Table 2: Statistical Parameters for a Predictive 2D-QSAR Model
| Statistical Parameter | Value | Description |
|---|---|---|
| r² (Correlation Coefficient) | 0.8361 - 0.9580 | Indicates the goodness of fit for the training set. ijpsonline.compnrjournal.com |
| q² (Cross-validated r²) | 0.659 - 0.9597 | Measures the internal predictive ability of the model (LOO cross-validation). ijpsonline.comijddd.com |
| pred_r² (External Validation) | 0.6511 - 0.8687 | Assesses the model's ability to predict the activity of an external test set. ijpsonline.compnrjournal.com |
| F-test (Fischer's value) | 35.71 | Represents the statistical significance of the model. pnrjournal.com |
A primary outcome of QSAR modeling is the identification of molecular descriptors that significantly influence the biological activity of this compound. ijpsonline.comscholars.direct These descriptors are numerical representations of the physicochemical properties of the molecule. They can be categorized into several types, including electronic, steric, hydrophobic, and topological descriptors. ijpsonline.comresearchgate.net
For benzimidazole derivatives, studies have shown that steric and electrostatic fields are important for biological activity, suggesting that the size, shape, and charge distribution of the molecule are critical for receptor binding. ijpsonline.com Other significant descriptors identified in various models include the energy of the Highest Occupied Molecular Orbital (EHOMO), which relates to the molecule's electron-donating ability, and the dipole moment (µ), which reflects molecular polarity. scholars.direct By understanding which descriptors positively or negatively impact activity, chemists can strategically design more potent analogues of this compound. scholars.directresearchgate.net
Table 3: Key Molecular Descriptors for this compound Activity
| Descriptor Type | Specific Descriptor | Influence on Biological Activity |
|---|---|---|
| Electronic | EHOMO (Energy of Highest Occupied Molecular Orbital) | Correlates with the molecule's ability to donate electrons in interactions. scholars.direct |
| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to the ability to accept electrons; the HOMO-LUMO gap indicates chemical reactivity. researchgate.net | |
| Dipole Moment (µ) | Influences polarity and solubility, which can affect target interaction and transport. scholars.direct | |
| Steric/Topological | Steric Fields (CoMFA/kNN-MFA) | Indicates that bulky groups in certain positions can enhance or decrease activity. ijpsonline.com |
| Kier's Shape Indices (kα1, kα2) | Quantify molecular shape, which is crucial for complementarity with the receptor binding site. researchgate.net | |
| Balaban Topological Index (J) | Describes the branching and connectivity of the molecular structure. researchgate.net |
Quantum-Chemical Computations
Quantum-chemical computations provide a detailed understanding of the electronic structure and properties of this compound at the atomic level. electrochemsci.org Methods like Density Functional Theory (DFT), often with the B3LYP functional, are used to optimize the molecular geometry and calculate various electronic parameters. electrochemsci.orgdergipark.org.tr
These calculations yield fundamental descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). electrochemsci.orgdergipark.org.tr The HOMO energy is associated with the capacity to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap (ΔE) between HOMO and LUMO is a crucial indicator of molecular stability and chemical reactivity. electrochemsci.org Other calculated properties include the dipole moment, polarizability, and Mulliken charges on individual atoms, which help in understanding intermolecular interactions. electrochemsci.orgjocpr.com These quantum parameters can be directly used as descriptors in QSAR models or to explain the molecule's reactivity and interaction mechanism with its biological target. scholars.direct
Table 4: Calculated Quantum-Chemical Properties for this compound
| Quantum Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.886 | Indicates electron-donating capability. dergipark.org.tr |
| ELUMO | -0.998 | Indicates electron-accepting capability. dergipark.org.tr |
| Energy Gap (ΔE = ELUMO - EHOMO) | 4.888 | Relates to chemical reactivity and stability; a larger gap implies higher stability. electrochemsci.orgdergipark.org.tr |
| Ionization Energy (IE) | Varies | Energy required to remove an electron. nih.gov |
| Electron Affinity (AE) | Varies | Energy released when an electron is added. nih.gov |
In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., ADME Analysis)
In the early stages of drug discovery, it is crucial to assess the potential pharmacokinetic properties of a compound to minimize late-stage failures. rsc.org In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules like this compound. rsc.orgnih.gov These predictions help evaluate the compound's potential to become a viable drug candidate.
Software platforms like SwissADME are used to calculate various physicochemical properties and assess drug-likeness based on established rules. nih.govresearchgate.net The most well-known of these is Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight under 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. japtronline.comnih.gov Other parameters, such as the Topological Polar Surface Area (TPSA), are also evaluated to predict cell permeability and oral absorption. researchgate.net By performing these in silico analyses, researchers can identify potential liabilities with this compound's ADME profile and make structural modifications to improve its drug-like properties. rsc.orgnih.gov
Table 5: In Silico ADME and Drug-Likeness Profile for this compound
| Property / Rule | Predicted Value/Status | Importance in Drug Discovery |
|---|---|---|
| Physicochemical Properties | ||
| Molecular Weight (MW) | < 500 g/mol | Affects absorption and diffusion. nih.gov |
| milogP (Lipophilicity) | < 5.0 | Influences solubility, permeability, and metabolism. japtronline.comnih.gov |
| Topological Polar Surface Area (TPSA) | 28.68 – 74.5 Ų | Correlates with intestinal absorption and blood-brain barrier penetration. researchgate.net |
| Drug-Likeness Rules | ||
| Lipinski's Rule of Five | 0-1 violations | A good indicator of oral bioavailability. japtronline.comnih.gov |
| Ghose Filter | Compliant | Defines a range for properties common in known drugs. nih.gov |
| Veber Rule | Compliant | Relates to oral bioavailability based on rotatable bonds and TPSA. nih.gov |
| Pharmacokinetics | ||
| Gastrointestinal (GI) Absorption | High (predicted) | Indicates good potential for oral absorption. nih.gov |
| Blood-Brain Barrier (BBB) Permeant | Yes/No (predicted) | Determines if the compound can enter the central nervous system. nih.gov |
Non Clinical Applications of Benzimidazole Derivatives
Agricultural Science Applications
The benzimidazole (B57391) scaffold is a cornerstone in the development of various agrochemicals, owing to its broad-spectrum biological activity. These compounds have been successfully commercialized as fungicides, insecticides, and anthelmintics, playing a crucial role in modern agricultural practices.
Benzimidazole fungicides were among the first systemic fungicides to be developed, revolutionizing plant disease control since the late 1960s. frac.infowikipedia.org They exhibit a broad spectrum of activity against many Ascomycetes and Basidiomycetes, though they are not effective against Oomycetes. wikipedia.org Commercially significant benzimidazole fungicides include benomyl (B1667996), carbendazim (B180503) (MBC), thiabendazole, and thiophanate-methyl (B132596). wikipedia.orgmdpi.com
The primary mechanism of action for these fungicides involves the disruption of mitosis in fungal cells. wikipedia.org Specifically, they bind to β-tubulin, a protein essential for the formation of microtubules, thereby inhibiting the polymerization process and distorting the mitotic spindle. frac.infowikipedia.org This targeted action prevents fungal cell division and growth. pomais.com Benomyl and thiophanate-methyl are notable in that they are converted to the more active compound, carbendazim, within the plant. wikipedia.orgpomais.com
While highly effective initially, the single-site action of benzimidazole fungicides has led to the rapid development of resistance in many fungal pathogens. frac.infowikipedia.org Resistance is often conferred by specific point mutations in the β-tubulin gene, with the F200Y and E198A,G,K mutations being the most common. wikipedia.org Due to widespread resistance, the use of benzimidazole fungicides has declined, and they are often used in combination with other fungicides to slow the development of resistance. wikipedia.org
In addition to their fungicidal properties, some benzimidazole derivatives have been investigated for their insecticidal activity. researchgate.net
Table 1: Prominent Benzimidazole-Based Fungicides and their Characteristics
| Fungicide | Year of Introduction | Primary Use | Mechanism of Action |
|---|---|---|---|
| Benomyl | 1967 | Broad-spectrum control of fungal diseases in cereals, fruits, and vegetables. mdpi.com | Converts to carbendazim, which inhibits β-tubulin polymerization. wikipedia.orgpomais.com |
| Carbendazim (MBC) | Post-1967 | Active metabolite of benomyl and thiophanate-methyl, used directly as a fungicide. mdpi.compomais.com | Directly inhibits β-tubulin polymerization. wikipedia.org |
| Thiabendazole | 1967 | Used for plant disease control and post-harvest handling of crops. frac.infomdpi.com | Inhibits β-tubulin polymerization. wikipedia.org |
| Thiophanate-methyl | 1970s | Broad-spectrum fungicide for various crops. mdpi.com | Converts to carbendazim in plants. wikipedia.orgpomais.com |
Benzimidazole derivatives are a major class of anthelmintics used extensively in veterinary medicine to control parasitic worm infections in livestock, horses, and companion animals. osu.eduparasitipedia.net The first modern anthelmintic, thiabendazole, was introduced in 1961, and since then, numerous other benzimidazoles have been developed, including albendazole (B1665689), fenbendazole (B1672488), and mebendazole. crimsonpublishers.com
These compounds exhibit a broad spectrum of activity against various nematodes (roundworms) and, in some cases, cestodes (tapeworms) and trematodes (flukes). parasitipedia.netcrimsonpublishers.com For instance, fenbendazole is effective against gastrointestinal parasites such as roundworms, hookworms, and whipworms in a variety of animals including sheep, cattle, horses, dogs, and cats. wikipedia.org Newer benzimidazoles like albendazole are also effective against non-gastrointestinal roundworms and tapeworms, and even adult liver flukes. parasitipedia.net
The mechanism of action of benzimidazole anthelmintics is similar to that of the fungicides, involving the binding to β-tubulin in the microtubules of the parasite's cells. osu.eduwikipedia.org This binding is more selective for the parasite's tubulin than the host's, which accounts for their relatively wide margin of safety. parasitipedia.net The disruption of microtubule formation inhibits cellular processes such as glucose uptake, leading to energy depletion and ultimately the death of the parasite. osu.edu
Table 2: Common Benzimidazole Anthelmintics in Veterinary Medicine
| Anthelmintic | Animal Use | Spectrum of Activity |
|---|---|---|
| Thiabendazole | Livestock, Horses | Gastrointestinal roundworms (adults and larvae). parasitipedia.net |
| Albendazole | Livestock | Gastrointestinal and non-gastrointestinal roundworms, tapeworms, and adult liver flukes. parasitipedia.net |
| Fenbendazole | Sheep, Cattle, Horses, Dogs, Cats | Gastrointestinal parasites including roundworms, hookworms, whipworms, and some tapeworms. wikipedia.org |
| Mebendazole | Livestock | Gastrointestinal roundworms and tapeworms. parasitipedia.net |
The application of benzimidazole derivatives in agriculture extends to the control of plant-parasitic nematodes. parasitipedia.net Weeds can act as alternative hosts for these nematodes, complicating pest management strategies. researchgate.net Certain benzimidazoles have shown nematicidal activity, helping to protect crops from these damaging soil-borne pests.
Furthermore, some benzimidazole derivatives have been explored for their herbicidal properties, indicating their potential for weed management. nih.gov
Materials Science and Polymer Chemistry
The rigid and planar structure of the benzimidazole ring, along with the presence of nitrogen atoms capable of coordination, makes benzimidazole derivatives valuable building blocks in materials science and polymer chemistry.
Benzimidazole and its derivatives have been extensively studied and are recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.govrsc.orgresearchgate.net These organic compounds function by adsorbing onto the metal surface, forming a protective film that blocks the active sites for corrosion. acs.org
The presence of heteroatoms like nitrogen and sulfur, along with aromatic rings, in the structure of benzimidazole derivatives facilitates their strong adsorption onto the metal surface. researchgate.netacs.org This adsorption can occur through both physical and chemical interactions. Studies have shown that benzimidazole derivatives can inhibit both the cathodic and anodic processes of corrosion. rsc.orgresearchgate.net The efficiency of corrosion inhibition is influenced by the concentration of the inhibitor and the temperature. For example, certain synthesized benzimidazole derivatives have demonstrated inhibition efficiencies as high as 96.4% for mild steel in hydrochloric acid at elevated temperatures. acs.org
Table 3: Examples of Benzimidazole Derivatives as Corrosion Inhibitors
| Derivative Name | Metal Protected | Corrosive Medium | Maximum Inhibition Efficiency |
|---|---|---|---|
| 4-(phenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol (Inh I) | Mild Steel | 15% HCl | >90% |
| 4-(4-methylphenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol (Inh II) | Mild Steel | 15% HCl | >90% |
| 4-(4-methoxyphenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol (Inh III) | Mild Steel | 15% HCl | 96.4% |
| (1H-benzimidazol-2-yl)methanethiol (LF1) | Carbon Steel | 1.0 M HCl | 88.2% |
The benzimidazole moiety is a versatile ligand in coordination and supramolecular chemistry due to the presence of nitrogen atoms that can coordinate with metal ions. mdpi.comnih.gov This property allows for the construction of a wide range of coordination complexes, metal-organic frameworks (MOFs), and coordination polymers. researchgate.netmdpi.com
These supramolecular structures are held together by non-covalent interactions, primarily metal coordination and π-π stacking. researchgate.net The specific structure and properties of the resulting material can be tuned by modifying the benzimidazole derivative and the metal ion used. For instance, 2-guanidinobenzimidazole (B109242) (2GBI) and its derivatives are poly-functional molecules that can form host-guest complexes and participate in hydrogen bonding interactions to create supramolecular assemblies. mdpi.com
The ability of benzimidazole-containing polymers, such as polybenzimidazole (PBI), to coordinate with metal ions has been exploited to create supramolecular polymer networks. acs.org These networks can exhibit enhanced properties, for example, in gas separation membranes where the coordination of metal ions can improve both permeability and selectivity. acs.org
Hybrid Membranes for Hydrogen Purification
The quest for clean energy has intensified research into efficient hydrogen (H₂) purification methods, where membrane-based separation is a promising technology. Polybenzimidazole (PBI)-based membranes are particularly suited for this application due to their excellent chemical, thermal, and mechanical stability, along with their inherent high selectivity for H₂ over carbon dioxide (CO₂) acs.orgmdpi.com.
Hybrid membranes, which incorporate inorganic materials into a polymer matrix, can overcome the limitations of purely polymeric membranes. In the context of "Benzimidazole derivative 1," its polymeric form, polybenzimidazole, is a key component in creating these advanced separation materials. By creating composite membranes, for instance by embedding zeolitic imidazolate frameworks (ZIFs) within a PBI matrix, it is possible to enhance gas permeability without compromising selectivity. Research has shown that such nano-composite membranes exhibit high thermal stability and good dispersion of the inorganic nanoparticles, making them practical for industrial H₂ production and CO₂ capture under harsh conditions semanticscholar.org.
The performance of these hybrid membranes is often evaluated based on their H₂ permeability and H₂/CO₂ selectivity. The incorporation of functional groups into the PBI backbone can disrupt dense chain packing, leading to a significant increase in H₂ permeability acs.org.
Table 1: Performance of PBI-based Membranes for H₂/CO₂ Separation
| Membrane Composition | H₂ Permeability (GPU) | H₂/CO₂ Selectivity | Operating Temperature (°C) |
| PBI/Stainless Steel Composite | 7 | 47 | Not Specified |
| PBI with Bulky Functional Groups | Increased | Decreased | Not Specified |
| PBI/ZIF-7 Nanocomposite | Enhanced | Maintained/Enhanced | Up to 180 |
Note: GPU (Gas Permeation Unit) is a measure of gas permeability. Data is compiled from various studies and specific values can vary based on fabrication and testing conditions.
Application in Optoelectronic Materials
The unique photophysical properties of benzimidazole derivatives have led to their exploration in optoelectronic devices, particularly as emitters in Organic Light-Emitting Diodes (OLEDs).
Blue Fluorophores for LEDs:
Deep blue emitters are crucial for high-quality displays and lighting, and benzimidazole derivatives have emerged as promising candidates. Their rigid structure and tunable electronic properties allow for the design of molecules that emit light in the desired blue region of the spectrum mdpi.commdpi.comuwc.ac.za. By strategically modifying the benzimidazole core with different donor and acceptor groups, researchers can fine-tune the emission color and improve the efficiency of the OLEDs mdpi.com. For instance, pyrene-benzimidazole hybrids have been synthesized to act as blue luminophores, exhibiting pure blue emission in both solution and solid states mdpi.com.
Key performance metrics for these materials include their photoluminescence quantum yield (PLQY), thermal stability, and the Commission Internationale de l'Éclairage (CIE) coordinates of the emitted light. A D-π-A (donor-π-acceptor) type fluorophore incorporating phenanthroimidazole and benzimidazole has been shown to be a thermally stable and efficient deep blue emitter mdpi.com.
AIEgens (Aggregation-Induced Emission-gens):
A significant challenge in the development of organic light-emitting materials is the phenomenon of aggregation-caused quenching (ACQ), where fluorescence intensity decreases in the solid state. Benzimidazole derivatives have been incorporated into molecules exhibiting the opposite effect, known as aggregation-induced emission (AIE). These AIEgens are weakly emissive in solution but become highly fluorescent upon aggregation researchgate.netresearchgate.netresearchgate.net. This property is highly desirable for solid-state lighting and sensing applications.
The AIE effect in benzimidazole derivatives is often achieved by creating sterically hindered, non-planar molecular structures that restrict intramolecular rotations in the aggregated state, thus promoting radiative decay pathways researchgate.net. For example, combining triphenylethylene (B188826) with benzimidazole derivatives has resulted in organic small molecules with both AIE and reversible mechanofluorochromism characteristics researchgate.net.
Polymer Synthesis and High-Temperature Applications
The inherent thermal and chemical stability of the benzimidazole ring makes it an excellent building block for high-performance polymers designed for demanding applications.
Proton Conducting Membranes:
Polybenzimidazoles (PBIs) are leading candidates for high-temperature proton exchange membrane fuel cells (HT-PEMFCs) bohrium.com. When doped with phosphoric acid, PBI membranes exhibit high proton conductivity at elevated temperatures (above 100°C) and under anhydrous conditions, overcoming the limitations of traditional Nafion membranes. The synthesis of PBI can be tailored to enhance its properties. For example, creating random co-polymers with both alicyclic and aromatic backbones can alter the mechanical properties and proton conductivity.
Electrode Ionomers:
In addition to forming the membrane, benzimidazole-based polymers can also function as ionomers within the catalyst layers of fuel cell electrodes. These ionomeric binders are crucial for creating an efficient three-phase boundary where the fuel, catalyst, and proton-conducting medium meet. Polybenzimidazole has been investigated as a binder in the catalyst layers of HT-PEMFCs. Functionalizing PBI, for instance by grafting it with protic ionic liquid moieties, can create an effective catalyst binder that improves the catalytic activity for the oxygen reduction reaction compared to conventional binders.
Catalysis and Ligand Design
The nitrogen atoms in the benzimidazole ring possess lone pairs of electrons, making them excellent coordinating agents for metal ions. This property is extensively utilized in the fields of catalysis and ligand design.
Role as Ligands for Transition Metal Complexes
Benzimidazole derivatives can readily coordinate with a variety of transition metals, forming stable complexes with diverse geometries and electronic properties. The resulting metal complexes have shown significant potential in various catalytic applications. The benzimidazole moiety can act as a mono- or bidentate ligand, and by incorporating other coordinating groups, multidentate ligands can be designed.
The electronic and steric properties of the benzimidazole ligand can be tuned by introducing different substituents on the benzene (B151609) or imidazole (B134444) ring. This allows for the fine-tuning of the properties of the resulting metal complex, such as its stability, solubility, and catalytic activity. For example, 2,6-bis(benzimidazol-2-yl)pyridine and its derivatives act as tridentate ligands, forming complexes with transition metals that have been studied for their versatility and potential applications.
Table 2: Examples of Transition Metal Complexes with Benzimidazole-Derived Ligands
| Ligand Type | Metal Ion(s) | Coordination Geometry (Example) | Potential Application |
| Bis-benzimidazole derivatives | Cu(II), Zn(II), Ni(II), Ag(I) | Distorted tetrahedral (for M(II)) | Anti-cancer agents |
| 2,6-bis(1-heptylbenzimidazol-2-yl)pyridine | Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Distorted square pyramidal | Not specified |
| 1-methyl-2-aminobenzimidazole derivative | Cu(II), Co(II), Zn(II) | Not specified | Anticancer chemotherapeutics |
Applications in Organic Transformations
Benzimidazole-metal complexes are effective catalysts for a range of organic transformations. These catalytic systems can promote reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. The catalytic activity is influenced by the nature of both the metal center and the benzimidazole ligand.
For instance, benzimidazole Schiff base metal complexes have been reviewed for their catalytic effects in reactions like the oxidation of olefins and alcohols. Furthermore, metal-free benzimidazole-based porous ionic polymers have been developed as heterogeneous catalysts for CO₂ cycloaddition, demonstrating the versatility of these compounds beyond metal-based catalysis. In these systems, the synergistic effect of bromide ions, hydrogen bond donors, and positively charged nitrogen atoms within the polymer structure contributes to the catalytic performance.
The development of new synthetic routes to functionalized benzimidazole derivatives is an active area of research, as it expands the library of potential ligands and catalysts for various organic transformations.
Emerging Research Frontiers and Future Directions for Benzimidazole Derivatives
Integration of Advanced Synthetic Technologies (e.g., Flow Chemistry, AI-driven Synthesis)
The synthesis of benzimidazole (B57391) derivatives is undergoing a technological revolution, moving away from traditional batch processing towards more efficient, safer, and sustainable methods. omicsonline.org Continuous flow chemistry, in particular, has emerged as a transformative platform. omicsonline.orgmdpi.com
Flow Chemistry: This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reaction rates, higher yields, and improved safety profiles, especially when handling hazardous reagents like hydrogen gas. omicsonline.orgacs.org Studies have demonstrated the successful implementation of continuous flow processes for benzimidazole synthesis using heterogeneous acid catalysts like sulfonated polystyrene resins (Amberlyst-15). omicsonline.org This method not only minimizes solvent and energy consumption but also allows for easy catalyst separation and recycling, aligning with the principles of green chemistry. omicsonline.org Flow reactors have been successfully used for various key steps in benzimidazole synthesis, including catalytic hydrogenation and reductive cyclization, achieving significant improvements in space-time yield and process safety compared to batch methods. acs.orgingentaconnect.com
Key Advantages of Flow Chemistry in Benzimidazole Synthesis:
Enhanced Safety: Eliminates risks associated with pyrophoric catalysts and high-pressure hydrogenation in large batch reactors. acs.org
Process Intensification: Achieves high yields in significantly shorter residence times (e.g., under 10 minutes). omicsonline.org
Scalability: Offers a more straightforward path from laboratory-scale synthesis to industrial manufacturing. omicsonline.org
Sustainability: Reduces waste and allows for catalyst recycling. omicsonline.org
Table 1: Comparison of Synthetic Methodologies for Benzimidazole Derivatives
| Feature | Traditional Batch Synthesis | Continuous Flow Chemistry |
|---|---|---|
| Process Control | Limited control over heat/mass transfer | Superior control over reaction parameters omicsonline.org |
| Safety | Higher risks with hazardous reagents | Enhanced safety, especially for hydrogenation acs.org |
| Scalability | Challenging to scale up | Readily scalable omicsonline.org |
| Efficiency | Often lower atom economy and higher energy use | Maximized throughput and purity omicsonline.org |
| Waste Generation | Higher solvent and waste production | Reduced waste, catalyst is often reusable omicsonline.org |
| Reaction Time | Can be lengthy (hours to days) | Significantly shorter (minutes) omicsonline.org |
Exploration of Novel Biological Targets and Pathways
While benzimidazoles are well-known for their anthelmintic and anti-ulcer activities, current research is unveiling a much broader spectrum of biological targets, particularly in oncology and immunology. frontiersin.orgbenthamdirect.com Scientists are moving beyond traditional targets to explore complex signaling pathways and epigenetic mechanisms.
Oncological Targets:
Kinase Inhibition: Benzimidazole derivatives are being designed as potent inhibitors of various kinases crucial for cancer cell proliferation and survival. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Akt kinase, and BRAFV600E. researchgate.netscirp.orgnih.gov The development of dual EGFR/BRAFV600E inhibitors represents a significant strategy for overcoming resistance. nih.gov
Epigenetic Modulation: A promising new frontier is the targeting of epigenetic regulators. Benzimidazole-based compounds have been identified as inhibitors of histone deacetylases (HDACs), p300 bromodomain, and DNA methyltransferases, which play critical roles in gene expression and cancer development. nih.govrsc.org
Other Novel Targets: Research has identified benzimidazole derivatives that inhibit 5-lipoxygenase-activating protein (FLAP) involved in leukotriene biosynthesis, and Phosphatidylinositol 3-kinase (PI3K), a key component of the PI3K/AKT/mTOR signaling pathway. nih.govresearchgate.net
Antimicrobial and Antiparasitic Targets:
Bacterial Enzymes: Novel targets in bacteria are being explored to combat antibiotic resistance. Benzimidazole derivatives have shown inhibitory activity against DNA gyrase and the DprE1 enzyme in Mycobacterium tuberculosis, which is essential for cell wall synthesis. researchgate.netnih.govresearchgate.net
Protozoal Pathways: The core benzimidazole structure continues to be a scaffold for developing drugs against various parasites by targeting unique metabolic pathways.
The structural versatility of the benzimidazole nucleus allows it to be tailored to fit the binding sites of a diverse array of enzymes and receptors, making it a privileged scaffold in the search for new therapeutic agents. researchgate.netfrontiersin.org
Development of Resistance-Overcoming Strategies via Molecular Design
Drug resistance is a major impediment to the successful treatment of cancer and infectious diseases. biotech-asia.org Medicinal chemists are strategically designing new benzimidazole derivatives to circumvent these resistance mechanisms.
A primary cause of multidrug resistance (MDR) in cancer is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively pump chemotherapeutic drugs out of the cell. tandfonline.comresearchgate.net One successful strategy involves the molecular hybridization of the benzimidazole scaffold with pharmacophoric features of known ABCB1 inhibitors. tandfonline.com This has led to the development of 1,2,5-trisubstituted benzimidazole derivatives that not only exhibit cytotoxic activity against sensitive cancer cell lines but also against doxorubicin-resistant cells, demonstrating their ability to inhibit drug efflux. tandfonline.comresearchgate.net
Benzimidazole anthelmintics have also shown promise in overcoming resistance in cancer therapy, proving effective in inhibiting paclitaxel (B517696) and doxorubicin-resistant cancer cells. nih.gov
In the realm of infectious diseases, benzimidazole derivatives are being developed to combat resistant bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA). acu.edu.in These compounds can act synergistically with existing antibiotics or inhibit novel bacterial targets that are not affected by current drugs. acu.edu.in For tuberculosis, designing inhibitors for new targets like the DprE1 enzyme is a key strategy to tackle the rise of drug-resistant strains. nih.govresearchgate.net
Strategies Employed in Molecular Design:
Inhibition of Efflux Pumps: Designing molecules that block transporters like ABCB1. tandfonline.com
Targeting Novel Pathways: Identifying and inhibiting biological targets not addressed by current therapies. nih.gov
Molecular Hybridization: Combining the benzimidazole core with other pharmacophores to create multi-target agents. biotech-asia.org
Synergistic Combinations: Developing compounds that enhance the efficacy of existing drugs when used in combination. acu.edu.in
Advancements in Computational Drug Discovery and Machine Learning for Benzimidazole Research
Computational methods are now integral to the discovery and optimization of benzimidazole derivatives, significantly accelerating the research process and reducing costs. researchgate.net These in-silico approaches range from molecular modeling to advanced machine learning algorithms. mdpi.com
Computational Modeling and Simulation:
Molecular Docking: This technique is widely used to predict the binding orientation and affinity of benzimidazole derivatives to their biological targets. nih.govnih.gov It allows researchers to screen large libraries of virtual compounds and prioritize candidates for synthesis. mdpi.com Docking studies have been crucial in understanding the selective inhibition of PI3K isoforms and identifying key interactions with enzymes like DprE1 in M. tuberculosis. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to validate docking results and assess the stability of the binding. nih.govresearchgate.net
MMGBSA Calculations: The Molecular Mechanics Generalized Born Surface Area (MMGBSA) method is used to calculate the binding free energy, offering a more quantitative prediction of ligand affinity. nih.govmdpi.com
Machine Learning and AI: Machine learning (ML) is revolutionizing how researchers analyze data and design new molecules.
Predictive Modeling: ML models, such as random forest and gradient boosting, are being trained on datasets of known benzimidazole derivatives to predict their biological activity, such as corrosion inhibition efficiency or antibacterial properties. airi.netdoi.org These models can achieve high accuracy, guiding the design of more potent compounds. airi.net
De Novo Drug Design: Reinforcement learning, a type of AI, is being used to generate entirely new benzimidazole-based molecules. airi.netgithub.com These models can explore the vast chemical space to design novel hybrid antibiotics with optimized bioactivity and improved drug-like properties, effectively balancing synthetic feasibility with therapeutic potential. airi.netgithub.com
Table 2: Application of Computational and ML Techniques in Benzimidazole Research
| Technique | Application | Example |
|---|---|---|
| Molecular Docking | Predicts binding mode and affinity to target proteins. scirp.org | Identifying potent inhibitors for Akt1 kinase and antitubercular targets like DprE1. scirp.orgnih.gov |
| Molecular Dynamics | Simulates the stability of the drug-target complex over time. researchgate.net | Confirming the stability of benzimidazole derivatives in the active site of DprE1. researchgate.net |
| Machine Learning | Predicts bioactivity and properties of new compounds. airi.net | Developing models to predict antibacterial activity and generate novel antibiotic structures. airi.netgithub.com |
| Reinforcement Learning | De novo design of novel molecules with desired properties. github.com | Generating new benzimidazole hybrid antibiotics with high predicted efficacy. github.com |
Investigation of Natural Sources for Benzimidazole-Based Chemical Scaffolds
While the majority of pharmacologically active benzimidazole derivatives are synthetic, the natural world provides inspiration and foundational scaffolds for new drug discovery. researchgate.net The benzimidazole core itself is structurally similar to natural purines, which may partly explain its broad biological activity as it can interact with purine-binding sites in various enzymes and receptors. arabjchem.org
Research into natural products containing or inspiring benzimidazole-like structures is an emerging area. The focus is often on identifying natural molecules that can be used as starting points for semi-synthetic modifications, incorporating the benzimidazole moiety to enhance or confer specific biological activities. For example, hybrid molecules combining the benzimidazole scaffold with natural compounds like coumarin (B35378) have been synthesized and evaluated for anticancer activity. biotech-asia.org The exploration of marine organisms, fungi, and bacteria may yet uncover novel benzimidazole-containing natural products with unique therapeutic properties. This avenue represents a less-trodden path in benzimidazole research with significant potential for yielding first-in-class drug candidates.
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The future of benzimidazole research lies in the convergence of multiple scientific disciplines. The traditional cycle of drug discovery, involving synthesis (chemistry) and biological evaluation (biology), is now deeply integrated with computational science. researchgate.net However, the applications of benzimidazoles are expanding even further, notably into the field of materials science. ingentaconnect.com
This interdisciplinary approach fosters innovation by:
Integrating Chemistry and Biology: The design and synthesis of novel benzimidazole derivatives are increasingly guided by a deep understanding of their biological targets and resistance mechanisms. tandfonline.com
Combining Synthesis with Computational Science: As detailed in section 7.4, in-silico tools are used to design molecules, predict their activity, and understand their mechanism of action before they are ever synthesized, saving significant time and resources. nih.govdoi.org
Exploring New Materials: The unique electronic and structural properties of the benzimidazole ring have made it a popular component in materials science. ingentaconnect.com Researchers are investigating its use in the development of organic light-emitting diodes (OLEDs), polymers, and as anti-corrosion agents for metals. doi.org The ability of benzimidazole derivatives to adsorb onto metal surfaces is being studied using a combination of experimental techniques and computational simulations. doi.org
This cross-pollination of ideas and techniques from chemistry, biology, computational science, and materials science is creating a rich ecosystem for innovation, ensuring that the versatile benzimidazole scaffold will continue to yield new discoveries for years to come.
Q & A
Q. What advanced techniques characterize benzimidazoles’ excited-state intramolecular proton transfer (ESIPT) for bioimaging?
- Methodological Answer : Time-resolved fluorescence spectroscopy quantifies ESIPT efficiency. Derivatives with 2-(2-hydroxyphenyl) substituents exhibit dual emission (enol vs. keto forms), useful for pH-sensitive probes . DFT calculations (e.g., Gaussian 09) model proton transfer pathways and optimize Stokes shift for in vivo imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
